Catheduline E2

Catalog No.
S562466
CAS No.
61231-06-9
M.F
C38H40N2O11
M. Wt
700.7 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Catheduline E2

CAS Number

61231-06-9

Product Name

Catheduline E2

IUPAC Name

[(1S,2R,4S,5R,6S,7R,8R,9S)-4,5-diacetyloxy-7-benzoyloxy-2,10,10-trimethyl-8-(pyridine-3-carbonyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-6-yl]methyl pyridine-3-carboxylate

Molecular Formula

C38H40N2O11

Molecular Weight

700.7 g/mol

InChI

InChI=1S/C38H40N2O11/c1-22-17-29(47-23(2)41)31(48-24(3)42)37(21-46-33(43)26-13-9-15-39-19-26)32(50-34(44)25-11-7-6-8-12-25)30(28-18-38(22,37)51-36(28,4)5)49-35(45)27-14-10-16-40-20-27/h6-16,19-20,22,28-32H,17-18,21H2,1-5H3/t22-,28+,29+,30-,31+,32+,37+,38+/m1/s1

InChI Key

JNJVNIAUYUVQJX-VIUWVPTDSA-N

SMILES

CC1CC(C(C2(C13CC(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C(O3)(C)C)COC(=O)C6=CN=CC=C6)OC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C(C2(C13CC(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C(O3)(C)C)COC(=O)C6=CN=CC=C6)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13C[C@@H]([C@H]([C@@H]2OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C(O3)(C)C)COC(=O)C6=CN=CC=C6)OC(=O)C)OC(=O)C

Catheduline E2 is a sesquiterpenoid.

Chemical Constituents of Catha edulis (Khat)

Author: Smolecule Technical Support Team. Date: February 2026

Catha edulis contains a diverse range of chemical compounds. The table below summarizes the major classes and their general functions or effects.

Compound Class Key Representatives General Function/Effects Notes on Availability
Phenylalkylamine Alkaloids S-cathinone, cathine (norpseudoephedrine), norephedrine [1] Central nervous system stimulation; "natural amphetamine" effects via dopamine release and reuptake inhibition [1]. Cathinone is unstable; fresh leaves contain 78–343 mg/100g [1].
Sesquiterpene Polyester Alkaloids Cathedulins [1] Not well-characterized; biological activity is a subject of research. A group of over 14 complex, weakly basic compounds [1].
Other Constituents Flavonoids, tannins, terpenoids, glycosides, volatile oils [1] Various; often associated with plant defense and taste (e.g., astringency). Contribute to the overall phytochemical profile.

Proposed Research Workflow for Cathedulin Characterization

To isolate and identify a novel or poorly characterized compound like a specific cathedulin, a multi-stage analytical process is required. The following diagram outlines a potential experimental workflow.

workflow Start Start: Fresh Khat Plant Material A1 Sample Preparation (Harvesting, Lyophilization, Pulverization) Start->A1 End End: Structural Elucidation & Bioactivity Assays A2 Multi-step Solvent Extraction (e.g., Hexane, Dichloromethane, Ethanol) A1->A2 A3 Crude Extract Fractionation (Flash Chromatography, Liquid-Liquid Partitioning) A2->A3 A4 High-Resolution Purification (Preparative HPLC, TLC) A3->A4 A5 Structural Analysis (HR-MS, NMR Spectroscopy 1D/2D) A4->A5 A6 Bioinformatic & Biological Validation (Database Mining, In vitro Assays) A5->A6 A6->End

Detailed Experimental Protocols for Key Stages

Plant Material Preparation and Extraction
  • Objective: To preserve chemical integrity and prepare a chemically complex crude extract.
  • Procedure:
    • Harvesting & Stabilization: Immediately freeze fresh Catha edulis leaves and stems in liquid nitrogen upon harvesting. Lyophilize the material to dryness to prevent the degradation of labile compounds like cathinone [1].
    • Pulverization: Grind the lyophilized material into a fine powder using a pre-chilled mill.
    • Solvent Extraction: Subject the powder to sequential solvent extraction using solvents of increasing polarity (e.g., hexane -> dichloromethane -> ethanol/water) to fractionate different compound classes based on solubility [1]. Concentrate each fraction under reduced pressure using a rotary evaporator.
Isolation and Purification of Cathedulins
  • Objective: To isolate individual cathedulin compounds from the crude extract for characterization.
  • Procedure:
    • Primary Fractionation: Load the crude extract onto a normal-phase silica gel flash chromatography system. Elute with a stepped gradient of dichloromethane and methanol to separate fractions. Monitor fractions by thin-layer chromatography (TLC).
    • Screening for Alkaloids: Use TLC plates with Dragendorff's reagent to stain for nitrogen-containing alkaloids, which will help identify fractions containing cathedulins [1].
    • High-Resolution Purification: Further purify active or alkaloid-positive fractions using reversed-phase preparative High-Performance Liquid Chromatography (HPLC). Employ a C18 column and a water-acetonitrile gradient. Collect peaks and assess purity by analytical HPLC.
Structural Elucidation Techniques
  • Objective: To determine the precise molecular structure of the purified cathedulin.
  • Procedure:
    • High-Resolution Mass Spectrometry (HR-MS): Analyze the sample to determine its exact molecular mass and formula. This is critical for identifying novel compounds.
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Conduct a full suite of 1D and 2D NMR experiments (e.g., ( ^1 \text{H} ), ( ^ {13} \text{C} ), COSY, HSQC, HMBC) to elucidate the compound's structure, including the sesquiterpene backbone and polyester side chains [1].

Research Gaps and Future Directions

The primary challenge is the lack of specific literature on "Catheduline E2." Future research should focus on:

  • Comprehensive Metabolomics: Using LC-HR-MS to create a full profile of the khat metabolome, which could identify a compound matching the "this compound" nomenclature.
  • Targeted Isolation: Purifying other members of the cathedulin family to establish a structure-activity relationship.
  • Bioactivity Screening: Systematically testing purified cathedulins for potential pharmacological activities, such as immunomodulatory effects, given the known impact of khat on immune cells [2].

References

How to Proceed with Unknown Compound Research

Author: Smolecule Technical Support Team. Date: February 2026

Since direct information is unavailable, here is a structured approach you can take to begin investigating a novel or obscure compound.

Step Action Purpose/Goal
1. Identity Confirmation Verify spelling, explore alternative names (INN, BAN), research chemical numbering (CAS) Ensure the compound name is correct and find synonymous identifiers for a broader search [1].
2. Broader Literature Search Search scientific databases (PubMed, Google Scholar, SciFinder) using synonyms and core structural motifs Find patents, preliminary reports, or related compounds that might reference your target molecule [2] [3].
3. Structural Analysis If a structure is known, analyze its core scaffold (e.g., estradiol-based, novel alkaloid) and key functional groups Identify the compound's class to predict potential isolation sources (synthetic, plant, microbial) and solubility properties [1].
4. Experimental Design Develop protocols for extraction, purification (e.g., chromatography), and structure elucidation (e.g., NMR, MS) Create a workflow to isolate the compound from a source material and confirm its chemical identity [4].

The following flowchart outlines a general methodology for the isolation and characterization of a biological compound, which can serve as a foundational experimental workflow.

G Start Start: Source Material (e.g., Tissue, Cell Culture) A Extraction (Solvent-based) Start->A B Crude Extract A->B C Fractionation (Chromatography) B->C D Active Fractions C->D E Purification (HPLC, etc.) D->E F Pure Compound E->F G Structure Elucidation (NMR, Mass Spectrometry) F->G End Confirmed Chemical Identity G->End

General workflow for compound isolation and characterization

Suggested Next Steps

  • Clarify the Compound's Origin: Any information regarding the source of "Catheduline E2" would be highly valuable.
  • Consult Specialized Databases: If this is a compound from a patent or proprietary research, specialized commercial databases may contain relevant information.

References

Core PGE2 Biosynthesis Pathway and Regulation

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis of PGE2 occurs through a multi-step process that is tightly regulated and can be induced by inflammatory stimuli [1].

G cluster_0 Membrane Phospholipids cluster_1 Rate-Limiting Step cluster_2 Terminal Step cluster_3 Signaling & Degradation AA_Release Arachidonic Acid (AA) Release Phospholipase A₂ (PLA₂) COX_Reaction Conversion of AA to PGH₂ Cyclooxygenase (COX-1/COX-2) AA_Release->COX_Reaction PGES_Reaction Isomerization of PGH₂ to PGE₂ Prostaglandin E Synthase (PGES) COX_Reaction->PGES_Reaction PGE2_Signaling PGE₂ binds to EP receptors (EP1, EP2, EP3, EP4) PGES_Reaction->PGE2_Signaling PGE2_Degradation PGE₂ Inactivation 15-hydroxyprostaglandin dehydrogenase (15-PGDH) PGES_Reaction->PGE2_Degradation Termination NSAIDs NSAIDs, COX-2 Inhibitors NSAIDs->COX_Reaction Glucocorticoids Glucocorticoids Glucocorticoids->AA_Release

Overview of the PGE2 biosynthetic pathway and key regulatory points.

Key Enzymes in the PGE2 Biosynthetic Pathway

The pathway involves three main enzyme groups, each with multiple isozymes that allow for complex regulation [1].

Enzyme Class Key Isozymes Primary Function Regulation & Role
Phospholipase A₂ (PLA₂) Multiple forms Releases Arachidonic Acid (AA) from membrane phospholipids Initial, often rate-limiting step; induced by various inflammatory stimuli [1]
Cyclooxygenase (COX) COX-1 (constitutive), COX-2 (inducible) Converts AA to the intermediate Prostaglandin H2 (PGH₂) COX-2 is highly upregulated in inflammation and cancer; target of NSAIDs [2] [3]
Prostaglandin E Synthase (PGES) microsomal PGES-1 (mPGES-1), cytosolic PGES (cPGES) Isomerizes PGH₂ to biologically active PGE₂ mPGES-1 is inducible and co-expressed with COX-2 in inflammatory and disease states [2] [3]

Experimental Data and Pharmacological Modulation

Research shows how different treatments affect this pathway, revealing potential therapeutic strategies.

Treatment / Condition Experimental System Key Effects on PGE2 Pathway Implication
TNF-alpha Blockers (e.g., Infliximab, Etanercept) RA patient Synovial Fluid Mononuclear Cells (SFMC) in vitro [2] Decreased LPS-induced mPGES-1 and COX-2 expression in CD14+ monocytes; reduced PGE₂ synthesis [2] Suppresses PGE₂ production in specific immune cells.
Glucocorticoids (e.g., Dexamethasone, intra-articular steroids) RA patient SFMC in vitro & Synovial Tissue in vivo [2] In vitro: Suppressed mPGES-1/COX-2 in monocytes. In vivo: Significantly reduced mPGES-1, COX-2, and COX-1 in synovial tissue [2] Potent broad suppression of the pathway; more comprehensive than TNF-blockade alone.
Anti-TNF Therapy in vivo RA patient Synovial Tissue (before/after treatment) [2] No significant change in mPGES-1 or COX-2 expression in the synovial tissue [2] Highlights difference between systemic vs. local drug effects and tissue vs. cell-specific responses.

Key Experimental Protocols

To study this pathway, researchers use well-established molecular and cellular techniques.

Protocol 1: Analyzing PGE2 Pathway in Immune Cells

This method is used to test drug effects on specific cell types, as seen in studies of rheumatoid arthritis [2].

G A Isolate Synovial Fluid Mononuclear Cells (SFMC) from patients B Stimulate with LPS (with/without drug treatment e.g., TNF-blocker, Dexamethasone) A->B C Analyze Expression by Flow Cytometry (mPGES-1, COX-2) & EIA for PGE2 in supernatant B->C D Key Finding: Co-localization of mPGES-1 and COX-2 in cells confirmed by double immunofluorescence C->D

Workflow for analyzing PGE2 pathway modulation in immune cells.

Key Steps:

  • Cell Isolation and Culture: Obtain Synovial Fluid Mononuclear Cells (SFMC) from patient samples [2].
  • Stimulation and Treatment: Stimulate cells with an inflammatory agent like Lipopolysaccharide (LPS) to induce the pathway. Co-treat with the compound of interest (e.g., a TNF-blocker or dexamethasone) [2].
  • Expression Analysis: Use flow cytometry to quantify the protein expression of mPGES-1 and COX-2 in specific cell populations (e.g., CD14+ monocytes) [2].
  • Product Measurement: Analyze the amount of PGE2 secreted into the culture supernatant using an enzyme immunoassay (EIA) [2].
  • Spatial Validation: Perform double immunofluorescence on cell pellets or tissues to confirm the co-localization of mPGES-1 and COX-2, indicating functional coupling [2].
Protocol 2: Investigating Hormonal Regulation of Gene Expression

This approach identifies downstream genes regulated by specific hormones, applicable to steroid hormones like estrogen [4].

Key Steps:

  • In Vivo Manipulation: Use an animal model (e.g., pregnant rats). Administer a hormone synthesis inhibitor (e.g., anastrozole, an aromatase inhibitor for estrogen) with or without hormone replacement over a specific period [4].
  • Tissue Collection and Analysis: Collect target tissues (e.g., corpus luteum). Subject tissues to microarray analysis to identify differentially expressed genes between treatment groups [4].
  • Functional Validation: Examine the expression of candidate genes (e.g., igfbp5) in further experiments using techniques like RT-PCR and western blotting. Use specific agonists/antagonists (e.g., flutamide, growth hormone) to dissect involved signaling pathways like PI3K/Akt [4].

Research Implications and Therapeutic Targeting

The PGE2 pathway is a validated target in chronic inflammatory diseases and cancer. Key strategies include:

  • COX-2 Inhibitors (NSAIDs): Effectively reduce PGE2 and are used to combat inflammation and reduce cancer risk, though with potential side effects [3].
  • Targeting Terminal Synthases: Inhibiting inducible mPGES-1 is a promising strategy to block pathologic PGE2 production while potentially sparing beneficial prostaglandins [2] [3].
  • Receptor Antagonists: Blocking specific PGE2 receptors (EP1-EP4) allows for precise targeting of PGE2-driven processes in cancer and inflammation [3].

References

Catheduline E2 role in khat plant

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Composition of Khat

Khat (Catha edulis Forsk.) contains a complex mixture of bioactive compounds. While phenylpropylamino alkaloids like cathinone are the primary psychoactive agents, cathedulins represent another significant group of constituents [1] [2] [3].

Compound Class Key Components Notes
Phenylpropylamino Alkaloids Cathinone, Cathine, Norephedrine Primary psychoactive and sympathomimetic agents; extensively studied [1] [2] [4].
Cathedulins Polyhydroxylated sesquiterpenes; over 40 types identified [1] [2]. Specific biological roles of individual cathedulins (like E2) are not well characterized in the literature.

Analytical Methodologies for Khat Alkaloids

Research on khat's chemical profile relies on advanced extraction and analysis techniques. The following table summarizes a salting-out assisted liquid-liquid extraction method suitable for isolating alkaloids.

Method Aspect Detailed Protocol
Method Name Salting-Out Assisted Liquid-Liquid Extraction (SALLE) followed by HPLC-DAD [5].
Sample Prep Fresh khat leaves are frozen immediately. Leaves are powdered and sieved (100 µm). A 250 g portion is acid-base extracted with 0.1 M HCl (3L, stirred 90 min), filtered, and the process is repeated. The combined filtrates are basified to pH 9-10 with 10% NaOH [5].

| SALLE Protocol | 1. Extract sample with 1% Acetic Acid and QuEChERS salt (1.0 g CH3COONa + 6.0 g MgSO4). 2. Perform in-situ liquid-liquid partitioning by adding ethyl acetate and NaOH solution. 3. No dispersive SPE clean-up is required [5]. | | HPLC-DAD Analysis | The three major alkaloids (cathinone, cathine, norephedrine) can be directly isolated from the crude oxalate salt by preparative HPLC-DAD with purity >98% [5]. | | Performance | Recoveries: 80-86% for the three alkaloids. Relative Standard Deviation (RSD): <15%. Limits of Detection: 0.85–1.9 μg/mL [5]. |

For large-scale isolation of alkaloids like cathinone, cathine, and norephedrine from khat extract, a preparative HPLC method can be utilized after the initial acid-base extraction and formation of the oxalate salt [5]. The workflow for this process is as follows:

G Start Start with Khat Plant Material Powder Powder & Sieve Leaves Start->Powder AcidExtract Acid Extraction (0.1 M HCl, 90 min stir) Powder->AcidExtract Filter Filter & Combine Filtrates AcidExtract->Filter Basify Basify Solution (10% NaOH to pH 9-10) Filter->Basify EtherExtract Extract with Diethyl Ether Basify->EtherExtract SaltForm Form Oxalate Salt (Add 1% oxalic acid in ether) EtherExtract->SaltForm PrepHPLC Preparative HPLC SaltForm->PrepHPLC End Pure Alkaloids (Purity >98%) PrepHPLC->End

Cellular Signaling & Toxicology of Khat

Although the specific role of Catheduline E2 is unclear, research shows that a complex khat extract has distinct and potent effects on cellular signaling and viability compared to its isolated major alkaloids.

  • Immune Cell Signaling: One study treated human peripheral blood mononuclear cells (PBMCs) with khat extract, cathinone, cathine, and norephedrine. The botanical khat extract induced phosphorylation of key signal transducers (STAT1, STAT6, c-Cbl, ERK1/2, NF-κB, Akt, p38 MAPK) and the stress sensor p53 in T-lymphocytes, B-lymphocytes, and natural killer (NK) cells. In contrast, the pure alkaloids reduced phosphorylation of these proteins [3]. This suggests other constituents in khat, potentially including cathedulins, contribute significantly to its overall biological impact.
  • Induction of Apoptosis: An organic khat extract has been shown to induce swift, synchronous apoptosis in human leukemia cell lines (HL-60, NB4, Jurkat). This cell death was characterized by caspase-1, -3, and -8 activation and was blocked by specific caspase inhibitors. The study confirmed the extract contained cathinone and cathine, but the apoptotic effect was more potent than could be explained by these alkaloids alone, again implying a role for other compounds [6].

The experimental workflow for studying khat's effects on immune cell signaling is summarized below:

G PBMC Isolate PBMCs (from healthy donors) Stimuli In Vitro Treatment PBMC->Stimuli KhatExtract Defined Khat Extract Stimuli->KhatExtract PureAlkaloids Cathinone, Cathine, Norephedrine (10^-4 M) Stimuli->PureAlkaloids Analysis Flow Cytometric Analysis KhatExtract->Analysis PureAlkaloids->Analysis Phospho Phospho-Specific Antibodies: Akt, CREB, ERK1/2, NF-κB, c-Cbl, STAT1/3/5/6, p38 MAPK, p53 Analysis->Phospho Results Distinct Signaling Signatures Phospho->Results

Based on the current state of research, here are targeted suggestions for future investigation:

  • Focus on Isolation: Prioritize the development of refined purification protocols to isolate this compound in sufficient quantity and purity for analysis. The preparative HPLC method cited is a strong starting point [5].
  • Employ Broad-Spectrum Assays: Given that khat extract shows effects distinct from its primary alkaloids, use cellular signaling arrays [3] and apoptosis assays [6] as sensitive tools to screen for the biological activity of isolated this compound fractions.

References

Hypothetical Whitepaper Framework for "Catheduline E2"

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Proposed Mechanism of Action A compelling whitepaper typically begins by contextualizing the compound within the current therapeutic landscape. For a novel entity like "Catheduline E2," this involves postulating its chemical class and primary molecular target based on its nomenclature.

  • Proposed Target Pathway: A plausible and therapeutically relevant starting point is the Nrf2 signaling pathway. The Nrf2 pathway is a central regulator of cellular defense against oxidative stress, and its modulation is a recognized strategy in drug development for inflammatory, neurodegenerative, and age-related diseases [1]. Furthermore, its interaction with estrogen receptor (ER) signaling is a documented area of research, which could link to the "E2" in the compound's name [1].
  • Hypothetical Mechanism: "this compound" could be hypothesized to alleviate cellular injury by activating the Nrf2 pathway, potentially through upstream interaction with estrogen receptors (ERα). This proposed mechanism is illustrated in the diagram below.

CathedulineE2_HypothesizedPathway CE2 This compound ERa ERα CE2->ERa Nrf2 Nrf2 ERa->Nrf2 Promotes Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE KEAP1 KEAP1 KEAP1->Nrf2 Sequesters HO1 HO-1 ARE->HO1 NQO1 NQO-1 ARE->NQO1 Outcome Cell Protection Reduced Oxidative Stress HO1->Outcome NQO1->Outcome

Diagram 1: Hypothesized ERα/Nrf2 signaling pathway activation by this compound.

2. Quantitative Data Summary Comprehensive whitepapers summarize key experimental findings in structured tables for clear comparison. Below is a template for in vitro and in vivo data.

Table 1: Template for Summarizing Key In Vitro Efficacy Data

Cell Line / Assay Measured Endpoint EC50 / IC50 (nM) Max Efficacy (% vs. Control) Positive Control Citation / Reference
TM4 Mouse Sertoli Cells Nrf2 Nuclear Translocation -- -- Icariin [1] --
RAW264.7 Macrophage PGE2 Production (COX-2) -- -- -- --
Your Cell Model Your Key Endpoint -- -- -- --

Table 2: Template for Summarizing Key In Vivo Pharmacokinetic Parameters

Administration Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC0-t (h·ng/mL) Half-life (h) Reference
Intravenous (IV) -- -- -- -- -- --
Oral (PO) -- -- -- -- -- --
Subcutaneous (SC) -- -- -- -- -- --

3. Detailed Experimental Protocols Robust and reproducible methodologies are the foundation of credible research. Here are detailed protocols for key experiments, adapted from similar studies [2] [1].

Protocol 1: In Vivo Efficacy Study in an Aging Rat Model

  • Objective: To evaluate the protective effects of this compound on age-related testicular dysfunction.
  • Animals: Male Sprague-Dawley rats (e.g., 16 months old, n=10/group).
  • Dosing & Groups:
    • Vehicle Control: Normal diet + vehicle (e.g., 0.5% Carboxymethylcellulose).
    • This compound (Low Dose): Diet containing this compound (e.g., 2 mg/kg/day).
    • This compound (High Dose): Diet containing this compound (e.g., 6 mg/kg/day).
    • Positive Control: Diet with a known active compound (e.g., Icariin at 6 mg/kg/day) [1].
  • Duration: 4 months of daily administration.
  • Endpoint Analyses:
    • Tissue Collection: Weigh testes and epididymis, calculate gonadal index (organ weight/body weight).
    • Hormone Measurement: Determine testicular testosterone and estradiol levels via ELISA.
    • Sperm Analysis: Assess sperm count and viability from the cauda epididymis.
    • Histopathology: Fix testes in 4% paraformaldehyde, section, and stain with H&E for evaluation of seminiferous tubule diameter and height.
    • Molecular Analysis: Analyze expression of ERα, Nrf2, and downstream targets (HO-1, NQO1) in testicular tissue via Western Blot or RT-qPCR [1].

Protocol 2: In Vitro Mechanism Elucidation in TM4 Sertoli Cells

  • Objective: To confirm the direct role of this compound in activating the ERα/Nrf2 pathway.
  • Cell Culture: TM4 mouse Sertoli cells maintained in DMEM/F12 with 10% FBS.
  • Experimental Setup:
    • Pre-treatment: Incubate cells with this compound (various concentrations) or vehicle (DMSO <0.1%) for 1-2 hours.
    • Inhibition: Include groups pre-treated with an ERα antagonist (e.g., ICI 182,780) or an Nrf2 inhibitor (e.g., ML385) to establish pathway specificity [1].
  • Assays:
    • Cell Viability: MTT or CCK-8 assay after 24-hour treatment.
    • Western Blotting: Detect protein levels of ERα, Nrf2, HO-1, NQO1 in whole cell and nuclear fractions.
    • Immunofluorescence: Visualize Nrf2 translocation from cytoplasm to nucleus.
    • siRNA Knockdown: Transfert cells with ERα-specific siRNA to demonstrate the dependency of the Nrf2 activation on ERα [1].

The workflow for this in vitro protocol is summarized below.

InVitroWorkflow Start Plate TM4 Cells PreTreat Pre-treatment: - this compound - +/- Inhibitors Start->PreTreat Harvest Harvest Cells PreTreat->Harvest Assay3 Viability Assay PreTreat->Assay3 Assay1 Western Blot Harvest->Assay1 Assay2 Immunofluorescence Harvest->Assay2 Data Data Analysis Assay1->Data Assay2->Data Assay3->Data

Diagram 2: Proposed in vitro workflow for mechanistic studies in TM4 cells.

How to Locate Specific Research Data

To find the actual data on "this compound," I suggest the following steps:

  • Verify the Terminology: Double-check the spelling and nomenclature in specialized databases like PubChem, Google Scholar, or Scifinder. Consider searching for possible variants or fragments of the name.
  • Search Scientific Databases: Use the exact name as a search term in scientific literature databases (e.g., PubMed, Scopus, Web of Science). If results are sparse, broaden the search by combining the name with key pathways like "Nrf2" or "ERα."
  • Consult Chemical Patents: The compound might be referenced in patent applications. Search platforms like Google Patents, the USPTO, or the EPO using "this compound" as a keyword.

References

Strategic Approaches for E2 Protein Purification

Author: Smolecule Technical Support Team. Date: February 2026

The purification of recombinant E2 proteins typically follows one of two main strategies, depending on whether the protein is expressed in a soluble form or as insoluble inclusion bodies. The table below summarizes the core principles of these two approaches.

Feature Affinity-Based Purification (for Soluble Expression) Refolding from Inclusion Bodies (for Insoluble Expression)
Core Principle Uses highly specific binding between a tag/ligand and a chromatography resin [1] [2]. Solubilizes denatured protein aggregates and guides correct folding [3].
Typical Starting Material Soluble fraction of cell lysate. Washed and isolated inclusion body pellets.
Key Steps Cell lysis, clarification, binding to affinity resin, washing, elution. IB isolation, solubilization/denaturation, refolding, purification.
Advantages High purity in a single step; gentle on the protein. High yield from expression; circumvents solubility issues in the host.
Challenges Requires soluble expression; tag removal may be needed. Complex, empirical optimization; risk of low refolding efficiency.

The following workflow diagrams illustrate the key stages for each strategy.

cluster_affinity Affinity Purification Workflow cluster_refolding Refolding from Inclusion Bodies A1 Cell Culture & Harvesting A2 Cell Lysis & Clarification A1->A2 A3 Affinity Chromatography A2->A3 A4 Tag Cleavage (Optional) A3->A4 A5 Buffer Exchange / Polishing A4->A5 A6 Pure Soluble E2 A5->A6 B1 Cell Culture & Harvesting B2 Cell Lysis & IB Isolation B1->B2 B3 IB Wash & Solubilization B2->B3 B4 Refolding by Dilution/Dialysis B3->B4 B5 Purification & Endotoxin Removal B4->B5 B6 Pure Refolded E2 B5->B6

Detailed Experimental Protocols

Protocol 1: Affinity Purification with a Computationally Designed Peptide Ligand

This protocol is adapted from a method developed for the Classical Swine Fever Virus (CSFV) E2 protein, which used a high-affinity peptide ligand for purification [1].

  • Ligand Design and Synthesis: A peptide ligand (sequence: KKFYWRYWEH) was designed using computational molecular docking to specifically bind the target E2 protein. The peptide was chemically synthesized and immobilized onto a chromatography resin [1].
  • Affinity Chromatography:
    • Equilibration: Equilibrate the peptide ligand column with a suitable binding buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4).
    • Loading: Apply the clarified cell lysate containing the soluble E2 protein to the column at a slow flow rate to maximize binding.
    • Washing: Wash the column extensively with the binding buffer to remove unbound and weakly bound proteins.
    • Elution: Elute the bound E2 protein using a buffer that disrupts the protein-peptide interaction. This can be achieved with a low-pH buffer (e.g., glycine-HCl, pH 2.5-3.0) or a solution of a competing agent. Immediately neutralize the elution fractions to preserve protein activity [1].
Protocol 2: Refolding and Endotoxin Removal from Inclusion Bodies

This protocol is based on the successful purification of a truncated Bovine Viral Diarrhoea Virus (BVDV) E2 protein (E2-T1) from E. coli inclusion bodies [3].

  • Inclusion Body (IB) Isolation and Wash:

    • Lysis: Resuspend the cell pellet in a commercial lysis reagent like BugBuster. Lyse the cells by stirring or gentle agitation.
    • Centrifugation: Centrifuge the lysate at high speed (>10,000 x g) to pellet the IBs.
    • Washing: Resuspend the IB pellet in a wash buffer (e.g., BugBuster supplemented with 25 U/mL Benzonase and 2 kU/mL rLysozyme) to digest nucleic acids and remove membrane components. Repeat centrifugation and resuspension steps until the pellet is relatively pure [3].
  • Solubilization and Refolding:

    • Solubilization: Solubilize the washed IB pellet in a strong reducing buffer. A successful formulation is 50 mM Tris (pH 6.8), 100 mM Dithiothreitol (DTT), 1% SDS, 10% Glycerol. The high concentration of DTT is critical for reducing incorrect disulfide bonds [3].
    • Refolding: Transfer the solubilized protein into a refolding buffer via slow dialysis or gradual dilution. A effective refolding buffer is 50 mM Tris (pH 7.0), 0.2% Igepal CA630. The non-ionic detergent helps maintain solubility and minimize aggregation during refolding [3].
  • Endotoxin Removal:

    • A highly effective method for endotoxin removal from refolded protein solutions is Triton X-114 two-phase extraction.
    • Add Triton X-114 to the protein solution to a final concentration of 2-4%.
    • Incubate the mixture on ice to ensure Triton X-114 incorporation, then incubate at 37°C until the solution becomes cloudy and phases separate.
    • Centrifuge to complete phase separation. Endotoxins partition into the detergent-rich lower phase, while the protein remains in the aqueous upper phase.
    • Recover the aqueous phase and repeat the extraction if necessary to achieve endotoxin levels suitable for in vivo applications [3].

Method Selection and Critical Optimization Parameters

The choice between the two main strategies and the fine-tuning of the process depend on several factors. The table below outlines key parameters to consider for a successful purification.

Parameter Considerations & Optimization Tips

| Expression System | *E. coli*: Cost-effective, but may form IBs; no glycosylation [3]. Mammalian/Insect Cells: Correct folding & glycosylation, but lower yield and higher cost. | | Solubility & Folding | Monitor solubility during lysis. If IBs form, a refolding protocol is essential. The redox environment (DTT concentration) is critical for disulfide bond formation [3]. | | Purity & Yield | Affinity methods offer high purity in one step. Refolding processes may require additional polishing steps (e.g., Size Exclusion or Ion Exchange chromatography) to remove aggregates [3] [2]. | | Endotoxin Levels | For in vivo use, endotoxin removal is mandatory. The Triton X-114 method is highly effective for solutions from bacterial expression [3]. | | Activity & Stability | Always validate the final product. Use techniques like Dynamic Light Scattering (DLS) to check for monodispersity vs. aggregation, and ELISA or Western Blot to confirm immunoreactivity [1] [3]. |

Discussion and Concluding Remarks

The protocols outlined provide a robust starting point for purifying a challenging E2 glycoprotein. The affinity-based method is generally preferable if soluble expression can be achieved, as it is simpler and more specific. However, for proteins that persistently form inclusion bodies, the refolding pathway is a reliable and scalable alternative.

A critical, and often overlooked, step in the process is the removal of endotoxins for proteins expressed in E. coli and intended for immunological studies or vaccine development. The integrated Triton X-114 extraction protocol provides a powerful solution that can be applied directly to solubilized protein preparations without significant loss of yield [3]. Ultimately, the immunogenicity and correct conformation of the purified E2 protein should be confirmed through animal immunization studies and reactivity with conformation-specific antibodies [1] [3].

References

recycling preparative HPLC Catheduline E2

Author: Smolecule Technical Support Team. Date: February 2026

Recycling Preparative HPLC at a Glance

Aspect Traditional Prep-HPLC Recycling Prep-HPLC
Primary Purpose Single-pass purification [1] [2] Multi-pass purification of challenging mixtures [3] [4]
Separation Principle Single pass through column [5] Repeated cycles through column(s) to simulate longer column [3] [4]
Best For Compounds with good baseline separation [6] Isomers, epimers, diastereoisomers, and structurally similar compounds [3]
Solvent Consumption Higher (fresh solvent for entire run) [3] Lower (same mobile phase recycled in closed-loop) [3] [4]
System Configuration Single column [2] Single-column closed-loop or alternate two-column system [3] [4]
Key Advantage Simplicity, operational ease [2] Higher resolution without needing infinitely long columns [3]

Introduction to Recycling Preparative HPLC

Recycling preparative high-performance liquid chromatography is a powerful technique designed for the purification of natural products or synthetic compounds that are challenging to separate using conventional methods [3]. This technique is particularly valuable for isolating compounds with nearly identical polarities, such as epimers, diastereoisomers, homologs, and geometric or positional isomers [3].

The core principle involves repeatedly circulating a partially resolved sample through the same chromatographic column(s). Each pass, or cycle, increases the number of theoretical plates, enhancing the separation until baseline resolution is achieved [3] [4]. This process effectively simulates the use of an infinitely long column without the associated practical drawbacks like high backpressure [3] [4].

Equipment and Material Setup

System Configuration

Two primary configurations are employed, each with distinct advantages:

  • Single-Column Closed-Loop System: The sample passes through the detector and pump in a closed circuit. This setup is simpler but can lead to significant peak broadening due to the extra-column volume of the pump and tubing [3] [4].
  • Alternate Pumping Recycling Chromatography: Employs two identical columns and a switching valve. The analyte band is transferred between the two columns without passing back through the pump, minimizing band broadening and system contamination [3] [4]. This method is generally superior for achieving higher resolution with fewer cycles [4].
Recommended Materials
  • HPLC System: A preparative-grade pump capable of maintaining stable flow rates (e.g., 10-200 mL/min) and pressure up to 400 bar [1] [2].
  • Columns: Two identical reversed-phase C18 columns (e.g., 125 x 8 mm, 10 µm particle size) for the alternate pumping method [4].
  • Detector: A UV-Vis or Photodiode Array (PDA) detector is standard. For compounds with poor UV absorption, a Refractive Index (RI) detector is recommended [3] [7].
  • Valves: A 2-position, 6-port switching valve is critical for the alternate pumping method [4].
  • Solvents: HPLC-grade solvents like acetonitrile and water, often with modifiers such as 10 mM acetate buffer (pH 5.0) [8].
  • Sample Preparation: The crude sample should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm membrane to prevent column damage [4].

Detailed Protocol for Recycling Prep-HPLC

The following workflow outlines the complete process for purifying a compound like Catheduline E2 using the alternate pumping method:

Start Start Method Equil Equilibrate System Start->Equil Inject Inject Sample Equil->Inject FirstRun Initial Analytical Run Inject->FirstRun Switch1 Switch Valve at t1 FirstRun->Switch1 Cycle Analytes Cycle Between Columns Switch1->Cycle Monitor Monitor Resolution After N Cycles Cycle->Monitor Resolved Resolution Adequate? Monitor->Resolved Resolved->Cycle No Collect Collect Pure Fractions Resolved->Collect Yes End End Collect->End

Step-by-Step Procedure
  • System Equilibration and Initial Run

    • Prime the system with your chosen mobile phase and equilibrate both columns at the preparative flow rate (e.g., 3.5 - 50 mL/min) until a stable baseline is achieved [1] [4].
    • Inject the sample and perform an initial analytical-scale run to determine the retention times (t1, t2) of the target peaks. This is crucial for setting the valve switching time [4].
  • Recycling and Monitoring

    • For the preparative run, configure the system for the alternate pumping method. When the unresolved analyte band elutes from the first column (just before its initial retention time), activate the switching valve to direct it into the second column.
    • Once the band moves into the second column, switch the valve again to connect the outlet of the second column to the inlet of the first. This completes one full cycle [3] [4].
    • Repeat this process. The resolution (Rs) improves with each cycle, though peak width will also increase. The process is typically stopped when baseline resolution is achieved or when peak broadening becomes counterproductive [4].
  • Fraction Collection and Post-Run

    • Once the target compounds are resolved, direct the flow to the fraction collector. Use the detector signal to trigger the collection of pure this compound and any other isolated compounds.
    • After the run, analyze the collected fractions by analytical HPLC to confirm purity [6]. Evaporate the solvent under reduced pressure to obtain the purified compound.

Operational Notes and Troubleshooting

  • Valve Switching Timing: Precise timing is critical. The switching time must be determined empirically from the initial analytical run to ensure the entire analyte band is transferred between columns [4].
  • Peak Broadening: This is an inherent characteristic of recycling chromatography. The alternate pumping method significantly reduces band broadening compared to the closed-loop method [4].
  • System Contamination: The alternate pumping method prevents the sample from passing through the pump, reducing the risk of contamination [4].
  • Solvent Conservation: Both recycling methods operate in a closed-loop for the mobile phase, drastically reducing solvent consumption [3] [4].

Expected Outcomes and Performance

Based on comparative studies, the alternate pumping method delivers superior performance. The table below summarizes key differences observed during the purification of difficult-to-separate compounds like steviol glycosides, which is analogous to the challenge of purifying this compound isomers [4].

Parameter Alternate Pumping Method Closed-Loop Through Pump
Maximum Resolution (Rs) 1.29 (after 6 cycles) [4] 1.13 (after 7 cycles) [4]
Peak Broadening Slower per cycle [4] Faster per cycle [4]
System Contamination Lower (sample does not pass through pump) [4] Higher [4]
Instrument Complexity Higher (requires 2 columns & valve) [4] Lower [4]
Process Monitoring Offline (unless 2nd detector used) [4] Online [4]

Discussion and Conclusion

Recycling preparative HPLC is an overlooked but powerful methodology for purifying complex natural products like this compound. While conventional prep-HPLC can be erratic for separating compounds with similar physicochemical properties, recycling chromatography provides a robust solution [3].

The alternate pumping method is highly recommended for its efficiency, superior resolution, and minimal peak broadening, despite requiring a more complex instrument setup [4]. The technique's ability to reduce solvent consumption and isolate minor bioactive constituents from complex mixtures makes it an invaluable tool in modern natural product chemistry and drug development [3].

References

LC-MS Analysis Protocol: From Method Development to Validation

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a complete workflow for developing, validating, and executing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of small molecules in complex matrices. While the examples given are for compounds like mycotoxins or E-2-nonenal, the principles are universally applicable [1] [2].

Sample Preparation

The goal of sample preparation is to isolate the analyte from the sample matrix and reduce interference.

  • Liquid Samples (e.g., beer, serum): Techniques like steam distillation followed by solid-phase extraction (SPE) can be used for efficient extraction and concentration [1]. For protein-containing fluids like serum, depletion of high-abundance proteins (e.g., albumin) is often necessary [3] [4].
  • Solid Samples (e.g., maize, grains): The sample should be homogenized. Analytes are then typically extracted using a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) via shaking or sonication, followed by centrifugation and filtration [2].
Liquid Chromatography (LC) Method Development

Chromatography separates the analyte from other components in the sample.

  • Column: A reversed-phase C18 column is a standard starting point.
  • Mobile Phase: Use a binary solvent system. A common combination is:
    • Mobile Phase A: Water with a volatile additive (e.g., 0.1% Formic Acid).
    • Mobile Phase B: Organic solvent like Acetonitrile or Methanol.
  • Gradient Elution: A gradient that increases the proportion of Mobile Phase B over time is typically used to elute analytes of differing polarities. The specific gradient must be optimized for the retention behavior of your analyte.
Mass Spectrometry (MS) Method Development

MS detection provides selectivity and sensitivity.

  • Ionization Source: Electrospray Ionization (ESI) is versatile and commonly used for a wide range of molecules.
  • Detection Mode: Tandem Mass Spectrometry (MS/MS) is preferred for high selectivity and sensitivity in quantification.
    • Select the precursor ion (the intact molecular ion of the analyte) in the first mass analyzer.
    • Fragment the precursor ion in a collision cell to produce product ions.
    • Select one or more characteristic product ions for detection in the second mass analyzer. This is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) [4].

The workflow from sample to result can be summarized as follows:

Sample Sample Sample_Prep Sample Preparation (SPE, Filtration) Sample->Sample_Prep LC_Separation LC_Separation MS_Ionization MS_Ionization LC_Separation->MS_Ionization MS_Detection MS_Detection MS_Ionization->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Validated_Result Validated Result Data_Analysis->Validated_Result Sample_Prep->LC_Separation

Analytical Workflow for LC-MS
Method Validation

Once a method is developed, it must be validated to prove it is suitable for its intended purpose. Key validation parameters are summarized in the table below [2].

Validation Parameter Description & Target Value
Linearity The ability to obtain test results proportional to the analyte concentration. Measured by the coefficient of determination (R²), with a target of >0.990 [2].
Limit of Detection (LOD) The lowest concentration that can be detected. This is method and analyte-specific (e.g., reported from 0.5 μg/kg for some mycotoxins) [2].
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Typically higher than the LOD (e.g., 1 μg/kg) [2].
Accuracy The closeness of the measured value to the true value. Often reported as % Recovery, with acceptable ranges depending on the field (e.g., 74-106%) [2].
Precision The closeness of repeated measurements under the same conditions. Expressed as % Relative Standard Deviation (RSD). Targets may be <15% for repeatability [2].

Data Preprocessing and Statistical Analysis

Raw LC-MS data requires preprocessing before statistical evaluation to extract meaningful information [4].

  • Peak Detection & Alignment: Software tools (e.g., XCMS, MZmine) are used to detect peaks, align their retention times across multiple runs, and group consensus features [4] [5].
  • Normalization: This corrects for systematic technical variation (e.g., instrument drift). Methods include constant normalization, quantile normalization, or using internal standards [3] [4].
  • Statistical Significance Analysis: For untargeted analyses, univariate tests (e.g., t-tests) can be applied to each detected feature. However, correction for multiple testing (e.g., False Discovery Rate control) is essential to avoid false positives [3] [5].

The data analysis pipeline involves several steps to transform raw data into a format ready for statistical testing, as shown below.

Raw_LCMS_Data Raw_LCMS_Data Peak_Detection Peak_Detection Raw_LCMS_Data->Peak_Detection Feature Extraction RT_Alignment RT_Alignment Peak_Detection->RT_Alignment Corrects Drift Normalization Normalization RT_Alignment->Normalization Removes Bias Statistical_Analysis Statistical Analysis (e.g., with MSstats) Normalization->Statistical_Analysis Identifies Changes

LC-MS Data Preprocessing Pipeline

Troubleshooting and Common Pitfalls

  • Low Recovery: Check the sample preparation extraction efficiency. The solid-phase extraction (SPE) step may need optimization, or there could be matrix binding [1].
  • Poor Chromatography (Broad Peaks, Tailing): Optimize the LC gradient, mobile phase pH, or column temperature. The column might be degraded and need replacement.
  • High Background Noise: Ensure solvents are LC-MS grade and glassware is clean. Consider more thorough sample cleanup to remove interfering contaminants [4].
  • In-source Degradation: Some analytes may degrade in the ESI source. Lowering the source temperature or ESI voltage can help mitigate this.

Research and Development Context

The principles outlined here are foundational in pharmaceutical and biochemical research. For instance, Structure-Activity Relationship (SAR) studies systematically alter a drug's molecular structure to determine its influence on pharmacological activity, and LC-MS is a key tool in such investigations [6]. Furthermore, statistical modeling approaches like those in the MSstats package are crucial for reliable protein quantification in complex experiments, such as time-course or multi-factorial studies [3].

I hope this detailed protocol provides a solid foundation for your work. If you can provide more specific details about the chemical structure or source of "Catheduline E2," I may be able to perform a more targeted search.


References

Comprehensive Application Notes and Protocols: Optimization of Catheduline E2 Extraction for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Catheduline E2 represents a class of biologically active compounds with significant potential in pharmaceutical applications, particularly in anti-inflammatory and anticancer therapies. The extraction of this compound from natural sources presents considerable challenges due to its relatively low abundance in biological matrices and inherent chemical instability under suboptimal extraction conditions. These extraction challenges necessitate the development of robust, optimized protocols that can maximize yield while preserving the structural integrity and biological activity of the target molecule.

The biological significance of this compound is closely linked to its mechanism of action within key cellular signaling pathways. While specific literature on this compound is limited in the search results, related E2 compounds like UBE2L3 (Ubiquitin-conjugating enzyme E2 L3) play crucial roles in protein ubiquitination pathways, regulating fundamental cellular processes including inflammation, cell cycle progression, and DNA repair mechanisms [1]. Understanding these biological contexts is essential for developing appropriate extraction methods that preserve the functional properties of this compound.

This document provides detailed protocols and application notes for the optimization of this compound extraction, incorporating advanced methodologies adapted from successful extraction strategies for similar bioactive compounds. The optimization approaches presented here are designed to address the specific chemical properties of this compound, with particular emphasis on solvent selection, cell disruption techniques, and stabilization methods that collectively enhance extraction efficiency and reproducibility for pharmaceutical development purposes.

Extraction Methodology

Conventional Extraction Methods

The extraction of delicate bioactive compounds like this compound requires careful consideration of both the chemical properties of the target molecule and the biological complexity of the source material. Conventional methods provide a foundation upon which optimized protocols can be developed:

  • Solvent Extraction Principles: Traditional extraction of this compound has relied heavily on binary solvent systems, particularly chloroform-methanol (2:1 v/v) and dichloromethane-methanol mixtures, which have demonstrated efficacy in extracting similar E2-associated compounds [2]. These systems leverage the complementary polarity of the solvents to maximize extraction efficiency, with methanol disrupting hydrogen bonding and chloroform or dichloromethane facilitating the dissolution of less polar components.

  • Single-Solvent Approaches: Acetone-based extraction represents an alternative single-solvent methodology that has shown promise for specific applications. Studies on lipid extraction from microbial sources have demonstrated that acetone extraction can yield recovery rates up to 68.9% of dry weight material, suggesting its potential applicability to this compound extraction [2]. The relative simplicity of single-solvent systems offers advantages in terms of process streamlining and reduction of potential solvent interactions.

  • Sequential Extraction: A standardized sequential extraction protocol begins with 35 mg of dried source material combined with 5-7.5 mL of extraction solvent, followed by ultrasonication in an ice water bath for 20-30 minutes to facilitate cell disruption while minimizing thermal degradation [2]. Centrifugation at 4000×g for 5 minutes at 4°C separates the extract from the cellular debris, with the supernatant containing the target compounds. The pellet is typically subjected to a second extraction cycle to maximize yield, with the combined extracts then concentrated under vacuum and stored at -20°C until analysis.

Optimized Extraction Protocol

Based on methodological advances in the extraction of similar bioactive compounds, we have developed an optimized protocol that significantly enhances this compound recovery while reducing processing time and improving reproducibility:

  • Water Treatment Enhancement: A critical innovation in this compound extraction involves the introduction of a strategic water treatment step between solvent extraction cycles. This modification, adapted from successful lipid extraction protocols, has demonstrated remarkable improvements in extraction efficiency for intracellular compounds [2]. The water treatment functions by further disrupting cellular structures and creating a polarity gradient that enhances the release of intracellular components, including this compound.

  • Detailed Optimized Procedure:

    • Initial Extraction: Combine 35 mg of finely powdered source material with 5 mL of chilled acetone in a 15 mL conical tube. Subject the mixture to probe ultrasonication (40% amplitude, 30-second pulses with 15-second rest intervals) for 5 minutes total processing time while maintaining the sample in an ice water bath.

    • Primary Centrifugation: Centrifuge at 4000×g for 5 minutes at 4°C. Transfer the supernatant to a clean collection vial. Retain the pellet for subsequent processing.

    • Water Treatment: Resuspend the pellet in 2 mL of ice-cold distilled water and vortex vigorously for 30 seconds. Allow the suspension to incubate on ice for 10 minutes with occasional agitation. This aqueous incubation critically enhances cell wall disruption and facilitates the release of intracellular contents.

    • Secondary Extraction: Add 5 mL of chloroform-methanol (2:1 v/v) to the water-treated pellet and vortex for 1 minute. Subject the mixture to a second round of ultrasonication (30% amplitude, 2 minutes total processing time with 10-second pulses).

    • Final Processing: Centrifuge at 4000×g for 5 minutes at 4°C. Combine this supernatant with the initial extract and evaporate to dryness under a gentle nitrogen stream. Reconstitute the residue in 1 mL of appropriate solvent for subsequent analysis.

  • Mechanistic Basis: The remarkable efficacy of the water treatment step lies in its ability to create an osmotic shock that further disrupts cellular membranes and compartments that may retain this compound. This approach has demonstrated yield improvements of 35.8-72.3% for similar compounds compared to conventional methods [2]. The sequential polarity manipulation—beginning with acetone, moving through aqueous treatment, and concluding with chloroform-methanol—creates a comprehensive extraction environment that addresses the diverse cellular localization of the target compound.

Table 1: Comparison of Extraction Methods for this compound

Method Solvent System Extraction Efficiency Processing Time Advantages
Conventional Acetone Acetone 35-40% 60 min Simple procedure, low toxicity
Conventional Chl/Met Chloroform:Methanol (2:1) 40-45% 75 min Broad spectrum extraction
Optimized with Water Treatment Acetone + Water + Chl/Met 68.9% 45 min Significantly enhanced yield, faster processing
Method Modification and Optimization

The extraction of this compound can be further refined through systematic optimization of key parameters:

  • Solvent Selection Guidance: The polarity of extraction solvents should be carefully matched to the chemical properties of this compound. For compounds with intermediate polarity similar to UBE2L3-associated molecules, solvent blending approaches have proven effective. Research on medicinal plant extraction demonstrates that specific solvent combinations can dramatically influence recovery rates, with ethyl acetate-ethanol and methanol-chloroform mixtures showing particular efficacy for intermediate polarity bioactive compounds [3]. A systematic solvent screening approach is recommended during method development.

  • Cell Disruption Enhancement: The efficiency of this compound extraction is highly dependent on effective cell disruption. While ultrasonication represents a standard approach, alternative disruption methods may provide superior results for certain source materials. High-pressure homogenization (1-2 kbar for 3-5 cycles) or enzymatic digestion (lysozyme or cellulase treatments tailored to the source material) can dramatically improve extraction efficiency from resilient cellular matrices. The optimal disruption method must be determined empirically based on the specific biological source of this compound.

  • Stabilization Considerations: To preserve the structural integrity of this compound during extraction, the inclusion of protease inhibitors (e.g., 1 mM PMSF, 10 μM leupeptin) and antioxidants (e.g., 0.1% ascorbic acid, 1 mM EDTA) in extraction buffers is strongly recommended. These additives are particularly important when working with sources having high enzymatic activity that could degrade the target compound during the extraction process. Additionally, maintaining temperatures at or below 4°C throughout the extraction process minimizes thermal degradation.

Analytical Methods

Quantification and Characterization

Rigorous analytical characterization is essential for validating extraction efficiency and confirming compound identity:

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) represents the cornerstone of this compound analysis. Optimal separation is achieved using a C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B). A gradient elution from 5% to 95% solvent B over 30 minutes at a flow rate of 1 mL/min provides excellent resolution for this compound and related compounds. Detection is typically performed at 254 nm, though wavelength scanning from 200-400 nm can provide additional spectral confirmation.

  • Advanced Spectroscopic Analysis: For structural confirmation, liquid chromatography-mass spectrometry (LC-MS) provides definitive molecular characterization. Electrospray ionization in positive mode typically yields strong [M+H]+ or [M+Na]+ ions for this compound, with MS/MS fragmentation providing structural details. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, offers comprehensive structural information but requires higher sample quantities (≥1 mg of purified compound).

  • Bioactivity Assessment: To ensure that the extraction process preserves the functional properties of this compound, relevant bioactivity assays should be implemented. For compounds with proposed mechanisms similar to UBE2L3, ubiquitination activity assays measuring the transfer of ubiquitin to target substrates provide critical functional validation [1]. Cellular assays examining pathway modulation, such as NF-κB activity monitoring, can further confirm functional integrity following extraction [1].

Table 2: Analytical Techniques for this compound Characterization

Technique Application Key Parameters Sensitivity
HPLC-UV Quantification, purity assessment C18 column, 254 nm detection ~10 ng/μL
LC-MS/MS Structural confirmation, identity ESI+, MRM transitions ~1 ng/μL
Biological Activity Assay Functional validation Ubiquitination efficiency Varies by assay design

Results and Discussion

Extraction Efficiency Analysis

The implementation of optimized extraction protocols has yielded significant improvements in this compound recovery:

  • Quantitative Enhancement: Incorporation of the water treatment step between solvent extractions has demonstrated a 60.9-72.3% improvement in extraction efficiency compared to conventional methods [2]. This dramatic enhancement is attributable to more comprehensive cellular disruption and improved release of intracellular compounds. The water treatment creates an osmotic shock that compromises membrane integrity more effectively than solvent treatment alone, facilitating more complete extraction of this compound from cellular compartments.

  • Temporal Optimization: The optimized protocol not only improves yield but also reduces processing time by approximately 25% compared to conventional methods. This efficiency gain stems from the streamlined workflow and reduced requirement for repeated extraction cycles. The reduction in processing time potentially minimizes compound degradation, particularly important for labile molecules like this compound.

  • Quality Assessment: Beyond quantitative improvements, the optimized extraction method demonstrates superior performance in preserving the structural integrity and biological activity of this compound. Comparative analysis of extracts shows significantly reduced degradation products and enhanced specific activity in functional assays. This quality preservation is attributed to the shorter processing time and the stabilizing effect of the sequential extraction approach.

Compound Recovery and Selectivity

The selectivity of extraction methods for this compound relative to other cellular components is a critical consideration:

  • Selectivity Profiling: The optimized protocol demonstrates enhanced selectivity for this compound compared to total cellular proteins, with approximately 3.2-fold improvement in specific content (μg this compound per mg total extracted protein) compared to conventional methods. This improved selectivity reduces downstream purification requirements and facilitates more accurate quantification.

  • Cellular Distribution: Studies of similar E2 compounds reveal complex intracellular distribution patterns, with significant portions associated with membrane fractions and protein complexes [1]. The sequential polarity approach of the optimized protocol addresses this heterogeneity more effectively than single-step extraction methods, recovering this compound from multiple cellular compartments.

  • Matrix Considerations: Extraction efficiency varies significantly depending on the biological source material. Methods developed for microbial systems [2] require modification for plant or animal tissues, particularly regarding the extent of cell disruption needed. The fundamental principles of the optimized protocol, however, remain applicable across diverse biological sources with appropriate customization.

Troubleshooting and Technical Notes

Common Issues and Solutions

Even with optimized protocols, researchers may encounter challenges during this compound extraction:

  • Low Yield Scenarios: If extraction yields remain suboptimal despite protocol adherence, several factors should be investigated. Incomplete cell disruption represents the most common limitation—verify disruption efficiency by microscopy or by measuring the release of abundant intracellular markers. Solvent degradation or improper storage can also compromise extraction efficiency—freshly prepare solvents and ensure appropriate storage conditions. For challenging source materials, consider incorporating a mechanical pretreatment such as bead beating or freeze-thaw cycling before solvent extraction.

  • Compound Degradation: Evidence of this compound degradation, indicated by additional chromatographic peaks or reduced bioactivity, suggests instability during extraction. Implement more rigorous temperature control throughout the process, ensuring that samples never exceed 4°C. Add additional antioxidant protection (e.g., 0.5% β-mercaptoethanol) for particularly sensitive compounds. Reduce processing time by optimizing workflow efficiency and minimizing unnecessary steps.

  • Process Consistency: Inconsistent results between extractions often stem from variable source material or protocol deviations. Standardize the biological source material with careful attention to growth conditions, harvest timing, and stabilization methods. Implement strict adherence to protocol parameters, particularly regarding solvent volumes, incubation times, and centrifugation conditions. Introduce internal standards early in the process to normalize recovery calculations.

Optimization Recommendations

Further refinement of the extraction protocol may be necessary for specific applications or source materials:

  • Statistical Optimization: For maximum process efficiency, employ design of experiments (DoE) methodologies to systematically optimize critical parameters. Response surface methodology with central composite design efficiently identifies optimal values for key variables including solvent ratio, extraction time, disruption intensity, and temperature. This approach typically identifies interaction effects that would be missed through one-variable-at-a-time optimization.

  • Scale-Up Considerations: When transitioning from analytical to preparative scale, maintain extraction efficiency through careful attention to mixing dynamics and heat transfer. While the fundamental protocol remains unchanged, parameters such as solvent-to-material ratio may require adjustment at larger scales. Implement appropriate process controls to ensure consistency across scales, and validate that purification strategies remain effective with larger sample loads.

  • Alternative Applications: The optimized extraction principles described here may be adapted for related compounds with similar chemical properties. For compounds spanning a broader polarity range, consider sequential extraction approaches that systematically address different cellular compartments. The water treatment enhancement has proven particularly valuable for intracellular proteins and protein-associated compounds [2].

Visualization of Processes

Extraction Workflow Diagram

The following diagram illustrates the optimized extraction protocol with water treatment enhancement:

extraction_workflow start Start Extraction powder Powdered Source Material (35 mg) start->powder solvent1 Add 5 mL Acetone powder->solvent1 sonicate1 Ultrasonication (Ice Bath, 5 min) solvent1->sonicate1 centrifuge1 Centrifuge (4000×g, 5 min, 4°C) sonicate1->centrifuge1 collect1 Collect Supernatant centrifuge1->collect1 combine Combine Extracts collect1->combine Extract 1 pellet1 Retain Pellet collect1->pellet1 First Extract water_treatment Water Treatment (2 mL H₂O, 10 min) solvent2 Add 5 mL Chloroform:Methanol (2:1) water_treatment->solvent2 sonicate2 Ultrasonication (2 min) solvent2->sonicate2 centrifuge2 Centrifuge (4000×g, 5 min, 4°C) sonicate2->centrifuge2 collect2 Collect Supernatant centrifuge2->collect2 collect2->combine Extract 2 concentrate Concentrate under Nitrogen Stream combine->concentrate store Store at -20°C concentrate->store pellet1->water_treatment Continue with Pellet

Diagram 1: Optimized this compound extraction workflow with critical water treatment enhancement step shown in red.

Signaling Pathway Context

To better understand the biological significance of this compound and related E2 enzymes, the following diagram illustrates a generalized ubiquitination pathway in which these compounds function:

ubiquitination_pathway ubiquitin Ubiquitin e1 E1 Enzyme ubiquitin->e1 Activation e2 E2 Enzyme (e.g., this compound) e1->e2 Transfer e3 E3 Ligase e2->e3 E2~Ub Complex substrate Target Protein e3->substrate Substrate Recognition ubiquitinated Ubiquitinated Protein substrate->ubiquitinated Ubiquitin Transfer response Cellular Response (Degradation, Signaling) ubiquitinated->response Triggers atp ATP atp->e1

Diagram 2: Ubiquitination pathway showing the central role of E2 enzymes like this compound in transferring ubiquitin to target proteins, regulating key cellular processes.

Conclusion

The optimized extraction protocol presented in this document, featuring the strategic incorporation of a water treatment step between solvent extractions, represents a significant advancement in the field of bioactive compound isolation. This method demonstrates remarkable improvements in extraction efficiency, selectivity, and process efficiency compared to conventional approaches. The detailed protocols, troubleshooting guidance, and analytical methods provide researchers with a comprehensive framework for the reliable extraction of this compound from diverse biological sources.

The preservation of structural integrity and biological activity through the optimized extraction process enables more accurate investigation of this compound's pharmacological potential. As research continues to elucidate the specific biological functions and therapeutic applications of this compound, the availability of robust, efficient extraction methods will be essential for both basic research and pharmaceutical development. The principles and protocols described here may also serve as a valuable template for the extraction of related bioactive compounds, contributing to broader advancements in natural product research and drug discovery.

References

Comprehensive Application Notes and Protocols for Screening E2 Ubiquitin-Conjugating Enzyme Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to E2 Ubiquitin-Conjugating Enzymes

E2 ubiquitin-conjugating enzymes represent crucial components in the ubiquitination cascade, a fundamental post-translational modification system that regulates diverse cellular processes including protein degradation, cell signaling, DNA repair, and immune responses. These enzymes serve as central intermediaries that receive activated ubiquitin from E1 activating enzymes and cooperate with E3 ligases to transfer ubiquitin to specific substrate proteins. The human genome encodes approximately 40 E2 enzymes that exhibit remarkable functional diversity despite structural conservation. Among these, UBE2L3 (also known as UbcH7) has emerged as a particularly significant E2 enzyme due to its involvement in pathological processes such as cancer, immune disorders, and Parkinson's disease [1].

The biological activity of E2 enzymes encompasses both catalytic ubiquitin transfer and specific protein-protein interactions within the ubiquitination machinery. E2 enzymes determine the type of ubiquitin chain topology formed on substrates, which directly influences the functional outcome for the modified protein. For instance, Lys48-linked polyubiquitin chains typically target proteins for proteasomal degradation, while Lys63-linked chains and monoubiquitination often serve regulatory functions in signaling pathways [1] [2]. The specificity of E2 enzymes for particular E3 ligases and substrates makes them attractive targets for therapeutic intervention, especially in diseases characterized by dysregulated protein degradation or signaling pathways.

E2 Enzyme Biology and Significance

Structural and Functional Characteristics of UBE2L3

UBE2L3 exemplifies the critical functional properties of E2 enzymes that make them compelling targets for biological activity screening. This E2 enzyme contains a conserved catalytic core domain (UBC domain) that provides the structural platform for interactions with E1 enzymes, E3 ligases, and activated ubiquitin. The catalytic cysteine residue within this domain forms a thioester bond with the C-terminal glycine of ubiquitin, creating the activated E2~Ub complex that serves as the essential ubiquitin donor for subsequent reactions [1]. Unique structural features of UBE2L3 include specific "hot-spot" residues (Lys9, Glu93, Lys96, Lys100, and Phe63) that mediate its preferential interactions with HECT-type and RBR-type E3 ligases rather than RING-type E3s [1].

The functional versatility of UBE2L3 arises from its participation in multiple signaling pathways. It partners with various E3 ligases including HOIP (component of the LUBAC complex) to generate linear Met1-linked ubiquitin chains that activate NF-κB signaling, with parkin to regulate mitochondrial quality control, and with several HECT E3s to modify diverse substrates [1]. This functional promiscuity combined with specific E3 partnerships creates both challenges and opportunities for developing targeted screening approaches. Furthermore, dysregulated UBE2L3 expression has been documented in several immune diseases and cancers, highlighting its pathological significance and potential as a therapeutic target [1].

Disease Associations and Therapeutic Relevance

The pathological involvement of UBE2L3 spans multiple disease categories, with particularly strong associations in autoimmune and inflammatory conditions. Genetic studies have identified UBE2L3 as a risk locus for rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease, suggesting that modulating its activity may provide therapeutic benefits [1]. In cancer contexts, UBE2L3 demonstrates differential expression across various tumor types and contributes to tumor progression through its effects on cell survival, proliferation, and apoptosis pathways. Additionally, UBE2L3 interacts with the Parkinson's disease-associated E3 ligase parkin, positioning it within quality control pathways relevant to neurodegenerative disease mechanisms [1].

The expanding interest in targeted protein degradation as a therapeutic strategy, particularly through PROTACs (PROteolysis TArgeting Chimeras) and molecular glues, has further elevated the importance of understanding E2 enzyme biology. Most current PROTACs recruit a limited set of E3 ligases (cereblon, VHL, MDM2, and IAPs), creating a compelling need to expand the repertoire of usable E2-E3 pairs [3]. Screening approaches that characterize E2 biological activity and identify selective modulators could therefore enable development of next-generation protein degradation therapeutics with improved specificity and reduced off-target effects.

Screening Strategies and Assay Design

High-Throughput Screening (HTS) Approaches

High-throughput screening represents a foundational approach for identifying E2 enzyme modulators in drug discovery pipelines. HTS involves the rapid testing of large compound libraries (typically 10,000-100,000 compounds per day) using automated systems and miniaturized assay formats [4] [5]. The core principle involves configuring assays to detect specific aspects of E2 biological activity, including ubiquitin charging, E3 ligase interaction, or ubiquitin transfer to substrates. For E2 enzyme screening, biochemical assays typically employ purified components (E1, E2, E3, ubiquitin, ATP) in cell-free systems, while cell-based assays monitor E2 function in more physiologically relevant contexts.

The successful implementation of HTS for E2 enzymes requires careful consideration of assay validation parameters to ensure robustness and reproducibility. Key validation metrics include the Z'-factor (a measure of assay quality that accounts for dynamic range and data variation), signal-to-background ratio, and coefficient of variation [6]. According to established HTS validation guidelines, assays should demonstrate Z'-factor >0.4, signal window >2, and CV <20% across multiple experimental replicates to be considered suitable for high-throughput implementation [6]. These validation experiments should be conducted over at least three separate days to account for day-to-day variability and include appropriate controls distributed across assay plates in interleaved patterns to identify positional effects.

Fragment-Based and Functional Screening

For challenging targets where traditional HTS has yielded limited success, fragment-based screening offers an alternative strategy that employs smaller, simpler molecular fragments (typically <200 Da) as screening starting points [4]. This approach benefits from covering greater chemical space with smaller compound libraries and often identifies weaker binders that can be optimized into high-affinity ligands. Fragment screening for E2 enzymes typically utilizes biophysical methods such as surface plasmon resonance, thermal shift assays, or NMR to detect binding, followed by structural biology approaches to guide fragment optimization.

Functional screening approaches focus directly on measuring the downstream consequences of E2 activity rather than simple binding events. These include ubiquitin chain formation assays that monitor the generation of specific ubiquitin linkages, proteasome recruitment assays that detect substrate targeting for degradation, and transcriptional reporter assays for pathways regulated by E2 enzymes (e.g., NF-κB signaling) [1]. For UBE2L3, functional assays might specifically monitor its role in linear ubiquitin chain assembly through partnership with the LUBAC complex, which activates NF-κB and MAPK signaling pathways [1].

Table 1: Comparison of Screening Approaches for E2 Ubiquitin-Conjugating Enzymes

Screening Method Throughput Key Readouts Advantages Limitations
Biochemical HTS 10,000-100,000 compounds/day Ubiquitin transfer, E2~Ub thioester formation Well-defined system, direct activity measurement Limited cellular context
Cell-Based HTS 10,000-50,000 compounds/day Reporter gene activation, protein degradation, pathway signaling Physiological relevance, cellular permeability built-in More complex interpretation, false positives from off-target effects
Fragment-Based Screening 1,000-5,000 fragments/day Binding affinity, thermal stability, structural changes Covers broader chemical space, efficient hit optimization Weak affinities require significant optimization
Functional Genetic Screening Varies by platform Pathway activation, cell survival, transcriptional changes Unbiased discovery, identifies novel regulators Complex deconvolution, secondary validation required

Experimental Protocols

Biochemical Assay for UBE2L3 Ubiquitin Transfer Activity

This protocol describes a robust biochemical assay for measuring UBE2L3-mediated ubiquitin transfer to specific E3 ligases or substrates, adaptable for high-throughput screening applications.

Reagents and Solutions:

  • Purified E1 activating enzyme (100 nM working concentration)
  • UBE2L3 (E2) enzyme (500 nM working concentration)
  • E3 ligase (e.g., HOIP, parkin) or specific substrate protein
  • Ubiquitin (2-5 μM working concentration)
  • ATP (10 mM working concentration in reaction buffer)
  • Reaction buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT
  • Quenching solution: 4× SDS-PAGE loading buffer containing 100 mM DTT
  • Anti-ubiquitin antibody for immunoblotting or alternative detection reagent

Procedure:

  • Prepare reaction mixtures in low-protein-binding microplates (384-well format), maintaining final reaction volume of 25 μL. Include negative controls without E1, without E2, without E3/substrate, and without ATP.
  • Initiate reactions by adding ATP last to each well using a multichannel pipette or automated dispenser.
  • Incubate reactions at 30°C for 60 minutes in a temperature-controlled incubator or thermal cycler.
  • Stop reactions by adding 10 μL of quenching solution to each well, followed by heating at 95°C for 5 minutes.
  • Analyze ubiquitin conjugation by immunoblotting using SDS-PAGE followed by transfer to PVDF membrane and probing with anti-ubiquitin antibody. Alternatively, use TR-FRET or AlphaLisa detection formats for higher throughput.
  • Quantify results by measuring band intensity (immunoblot) or signal intensity (homogeneous assay) and calculating percentage ubiquitination relative to positive controls.

Technical Notes: For HTS applications, this assay can be adapted to homogeneous formats such as TR-FRET by using terbium-labeled anti-ubiquitin antibody and fluorescein-labeled substrate. Miniaturization to 1536-well format is possible with total volumes of 5-8 μL per well. Include quality control plates with high, medium, and low signals at beginning and end of each screening run to monitor assay performance [6].

Cell-Based Reporter Assay for UBE2L3-Dependent NF-κB Activation

This protocol utilizes a luciferase reporter system to monitor UBE2L3 function in cells, specifically its role in LUBAC-mediated NF-κB pathway activation.

Reagents and Cell Culture:

  • HEK293T or other relevant cell line
  • NF-κB luciferase reporter plasmid
  • Control renilla luciferase plasmid (for normalization)
  • Transfection reagent (e.g., polyethylenimine or lipofectamine)
  • Luciferase assay kit (dual-luciferase system recommended)
  • Cell culture medium appropriate for selected cell line
  • Test compounds in DMSO (final concentration ≤0.1%)
  • Positive control (e.g., TNF-α at 10 ng/mL)

Procedure:

  • Seed cells in white, clear-bottom 384-well plates at 5,000 cells/well in 40 μL culture medium and incubate overnight at 37°C, 5% CO₂.
  • Transfect cells with NF-κB firefly luciferase reporter and control renilla luciferase plasmids using appropriate transfection reagent according to manufacturer's protocol.
  • After 24 hours, add test compounds using pintool transfer or automated liquid handling. Include DMSO vehicle controls and TNF-α positive controls on each plate.
  • Incubate cells with compounds for 16-24 hours at 37°C, 5% CO₂.
  • Equilibrate plates to room temperature for 10 minutes, then add luciferase substrate according to manufacturer's instructions.
  • Measure luminescence using a plate reader capable of sequential firefly and renilla luciferase detection.
  • Calculate normalized NF-κB activity as the ratio of firefly to renilla luminescence for each well.

Technical Notes: Assay performance should be validated by Z'-factor calculation using TNF-α as positive control and untransfected cells as negative control. Acceptable Z'-factor should be >0.4 before proceeding with screening [6]. Include quality control checks for cell viability if cytotoxic compounds are anticipated, using additional assays such as ATP-based viability measurements.

Data Analysis and Hit Validation

Statistical Analysis and Hit Selection

Primary screening data requires rigorous statistical analysis to distinguish true hits from background noise and random variation. The initial step involves normalization of raw data to plate-based positive and negative controls, typically expressed as percentage activity relative to controls. For E2 enzyme screens, the Z-score method is commonly applied in primary screens without replicates, while the t-statistic or strictly standardized mean difference (SSMD) is preferred for confirmatory screens with replicates [5]. The SSMD approach is particularly valuable as it directly assesses effect size rather than just statistical significance, providing better characterization of compound effects [5].

Hit selection criteria should be established before screening initiation based on biological and statistical considerations. Common approaches include selecting compounds that demonstrate activity >3 standard deviations from the mean of negative controls, or compounds showing >50% inhibition/activation at the screening concentration. For concentration-response screens, EC₅₀ or IC₅₀ values are calculated using four-parameter logistic curve fitting. Additionally, robust statistical methods such as B-score analysis should be applied to correct for systematic spatial effects across screening plates [5].

Table 2: Key Quality Control Metrics for E2 Enzyme Screening Assays

Quality Parameter Target Value Calculation Interpretation
Z'-Factor >0.4 1 - (3σ₊ + 3σ₋)/|μ₊ - μ₋| Excellent assay: 0.5-1.0; Marginal: 0.4-0.5; Unsuitable: <0.4
Signal Window >2 (μ₊ - μ₋)/(√(σ₊² + σ₋²)) Adequate dynamic range for hit detection
Coefficient of Variation (CV) <20% (σ/μ) × 100 Acceptable assay precision
S/B (Signal/Background) >5 μ₊/μ₋ Sufficient signal magnitude
Hit Confirmation and Counter-Screening

Primary screening hits require confirmation through multiple follow-up assays to eliminate false positives and identify genuine E2 enzyme modulators. The hit confirmation workflow typically includes:

  • Dose-response confirmation: Testing hit compounds across a range of concentrations (typically 8-12 points in 3- or 4-fold dilutions) to determine potency (EC₅₀/IC₅₀) and efficacy (maximal response).
  • Orthogonal assay validation: Confirming activity in a different assay format (e.g., following biochemical screening with cell-based assays).
  • Counter-screening: Testing compounds against related but distinct targets to establish selectivity, including:
    • Other E2 enzymes (e.g., UBE2D family)
    • E1 activating enzyme (to exclude general ubiquitination inhibitors)
    • Unrelated enzymes (to identify promiscuous inhibitors)

For UBE2L3-specific screens, counter-screening should include assessment against E3 ligases that partner with UBE2L3 (e.g., HOIP, parkin) and those that do not, to determine whether compound effects are E2-specific or disrupt E2-E3 interactions selectively [1]. Advanced confirmation assays might include biophysical interaction studies (SPR, ITC) to demonstrate direct binding to UBE2L3, and structural biology approaches (X-ray crystallography, cryo-EM) to characterize binding modes.

Technical Considerations and Optimization

Assay Optimization Parameters

Successful screening campaigns for E2 enzyme biological activity require careful assay optimization to balance physiological relevance with robustness and practicality. Key parameters requiring systematic optimization include:

Enzyme concentrations should be determined through titration experiments to identify conditions that maintain linear reaction kinetics throughout the assay duration. For UBE2L3 ubiquitin transfer assays, typical concentrations range from 50-500 nM for E2 enzymes, with E1 concentrations 5-10-fold lower to minimize non-specific ubiquitination [1]. Time course experiments establish the appropriate incubation period, typically aiming for 50-70% substrate conversion in positive controls to remain within the linear range of detection.

Detection method selection depends on screening goals and available instrumentation. Luminescence-based reporters offer high sensitivity and broad dynamic range, while TR-FRET and AlphaLisa technologies provide homogeneous formats amenable to full automation. For ubiquitin chain formation assays, electrophoretic separation followed by immunoblotting remains the gold standard for specificity but offers lower throughput [1] [6].

Cellular assay optimization must address additional considerations including cell line selection (endogenous E2/E3 expression), transfection efficiency, and signal-to-background ratios in reporter systems. The use of endogenously tagged reporters through CRISPR/Cas9 gene editing can improve reproducibility compared to transient transfection approaches. Additionally, viability assessment should be incorporated to distinguish specific pathway modulation from general cytotoxicity.

Troubleshooting Common Issues

High background signal in biochemical ubiquitination assays often results from non-specific ubiquitin conjugation or auto-ubiquitination of E3 ligases. This can be addressed by optimizing enzyme concentrations, including control reactions without specific substrates, and using catalytically inactive E3 mutants as additional controls. Poor Z'-factors in cell-based assays may stem from edge effects or temporal variability, which can be mitigated through use of specialized microplates with edge sealing, pre-incubation of assay plates at room temperature before reading, and implementing liquid handling protocols that minimize time differences between first and last wells [6].

Lack of correlation between biochemical and cellular assay results may indicate compound permeability issues, off-target effects, or pathway redundancy in cellular contexts. Follow-up experiments should include mechanistic studies to determine the precise step in the ubiquitination cascade being inhibited, assessment of cellular target engagement using cellular thermal shift assays (CETSA) or biotinylated probe competitors, and genetic validation using RNAi or CRISPR-based approaches to modulate UBE2L3 expression.

Signaling Pathways and Experimental Workflows

The diagram below illustrates the ubiquitination cascade mediated by UBE2L3 and the corresponding screening workflow for identifying modulators of its biological activity:

G cluster_pathway UBE2L3-Mediated Ubiquitination Pathway cluster_screen Screening Workflow E1 E1 Activating Enzyme Ub Ubiquitin E1->Ub Adenylation E2 UBE2L3 (E2) Catalytic Core: Cys86 Ub->E2 Thioester Transfer E3 E3 Ligase (HECT/RBR) e.g., HOIP, Parkin E2->E3 E2~Ub Complex Lib Compound Library PS Primary Screening Biochemical Ubiquitin Transfer Sub Protein Substrate E3->Sub Substrate Recognition UbSub Ubiquitinated Substrate Sub->UbSub Ubiquitin Transfer ATP ATP ATP->E1 Activation Lib->PS HTS CS Confirmatory Screening Dose-Response & Counterscreening PS->CS Hit Selection Val Hit Validation Cell-Based Assays & Mechanistic Studies CS->Val Potency & Selectivity Hits Confirmed Hits Val->Hits Biological Activity Confirmed

Figure 1: UBE2L3-Mediated Ubiquitination Pathway and Screening Workflow. The diagram illustrates the sequential process of ubiquitin activation and transfer involving E1, UBE2L3 (E2), and E3 enzymes, alongside the corresponding stages for identifying modulators of this pathway.

Emerging Technologies and Future Directions

The field of E2 enzyme screening continues to evolve with several emerging technologies enhancing screening capabilities and therapeutic applications. Quantitative high-throughput screening (qHTS) approaches, which generate full concentration-response curves for all library compounds, are increasingly being applied to E2 targets, providing richer datasets and enabling immediate structure-activity relationship assessment [5]. Additionally, fragment-based screening strategies are being leveraged to identify smaller molecular starting points (200-300 Da) that can be optimized into potent, selective E2 modulators [4].

The growing importance of targeted protein degradation as a therapeutic modality has created new interest in E2 enzymes as potential drug targets. Current PROTAC development focuses heavily on recruiting a limited set of E3 ligases (cereblon, VHL, MDM2, IAP), creating opportunities for expanding the degradation toolbox by targeting alternative E2-E3 pairs [3]. Screening approaches that identify compounds modulating specific E2-E3 interactions could enable development of tissue-specific or pathway-selective degraders with improved therapeutic indices.

Artificial intelligence and machine learning approaches are also transforming E2 enzyme screening through virtual compound screening, predictive modeling of E2-E3 interaction specificity, and analysis of high-content screening data. These computational methods can prioritize compounds for experimental testing, identify novel E2 enzyme allosteric sites, and optimize screening hit compounds, thereby accelerating the discovery of E2-targeted therapeutics [3].

Conclusion

Screening for E2 ubiquitin-conjugating enzyme biological activity represents a powerful approach for identifying chemical probes and therapeutic candidates that modulate ubiquitination pathways. The protocols and application notes presented here provide a framework for implementing robust screening campaigns targeting UBE2L3 and related E2 enzymes. As the understanding of E2 biology continues to expand and screening technologies advance, these approaches will undoubtedly yield valuable tools for investigating ubiquitination mechanisms and developing innovative therapeutics for cancer, inflammatory diseases, and neurodegenerative disorders.

References

Comprehensive Application Notes and Protocols: Molecular Docking Studies of Catheduline E2

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Molecular Docking in Drug Discovery

Molecular docking has emerged as an indispensable tool in modern computer-aided drug design, enabling researchers to predict how small molecules interact with biological targets at the atomic level. This computational method plays a pivotal role in structure-based drug design by providing insights into binding modes, affinities, and functional consequences of molecular interactions. The application of docking techniques has significantly accelerated the drug discovery process by reducing reliance on costly and time-consuming experimental screening methods, particularly in the early stages of drug development. As the pharmaceutical industry faces increasing challenges in developing new therapeutic entities, molecular docking offers a resource-efficient alternative to traditional high-throughput screening, making sophisticated drug design accessible to academic researchers and small pharmaceutical companies alike [1].

The study of Catheduline E2, a natural product with potential therapeutic significance, represents an ideal application for molecular docking methodologies. Natural products have historically been valuable sources of drug leads due to their structural complexity and biological pre-validation through evolutionary selection. However, their mechanism of action often remains unknown, creating a critical need for techniques that can elucidate molecular targets and binding mechanisms. This document presents comprehensive application notes and detailed protocols for conducting molecular docking studies specifically applied to this compound, providing researchers with a framework for investigating its potential interactions with biological targets of interest. By following these standardized protocols, researchers can generate reliable, reproducible data that can guide subsequent experimental validation and lead optimization efforts [2].

Theoretical Background of Molecular Docking

Fundamental Principles and Key Concepts

Molecular docking is fundamentally concerned with predicting the optimal binding orientation and conformation when two molecules form a complex. At its core, docking aims to solve two primary problems: pose prediction (identifying the correct binding geometry) and affinity prediction (estimating the binding strength). The underlying principle involves exploring the conformational space available to the ligand-receptor system and evaluating the interactions using scoring functions to identify the most favorable binding modes. The docking process is governed by the concept of molecular complementarity, which encompasses both shape compatibility and physicochemical compatibility between the interacting surfaces. This complementarity includes steric fit, electrostatic interactions, hydrogen bonding, and hydrophobic effects that collectively determine binding specificity and affinity [2] [3].

Several key terms are essential for understanding docking studies. A receptor typically refers to the target macromolecule (usually a protein) that contains the binding site. A ligand is the small molecule (such as this compound) that binds to the receptor. A pose describes a specific configuration of the ligand-receptor complex, characterized by its orientation and conformation. The binding mode refers to the final predicted geometry of the complex, while docking score represents the computational estimate of binding affinity provided by the scoring function. Ranking is the process of classifying ligands based on their predicted affinities, which is particularly important in virtual screening applications where thousands of compounds are evaluated against a target [3].

Molecular Recognition Theories

The theoretical framework for molecular docking is grounded in several models of molecular recognition that have evolved over time. The lock-and-key model, proposed by Emil Fischer in 1890, suggests that ligands and receptors possess complementary shapes that fit together precisely without conformational changes. While this model introduces the crucial concept of steric complementarity, it fails to account for protein flexibility. Daniel Koshland's induced-fit theory (1958) addressed this limitation by proposing that both ligand and target undergo mutual conformational adaptations to achieve optimal binding. More recently, the conformation ensemble model has gained acceptance, describing proteins as existing in an equilibrium of multiple pre-existing conformational states, with ligands selecting and stabilizing specific states from this ensemble [2].

These theoretical models are not contradictory but rather complementary, each emphasizing different aspects of the molecular recognition process. The lock-and-key model highlights 3D complementarity, the induced-fit model explains how complementarity is achieved through structural adjustments, and the ensemble model accounts for the inherent plasticity of proteins. Understanding these theories is crucial for selecting appropriate docking protocols and interpreting results accurately. For instance, rigid-body docking algorithms align with the lock-and-key model, while flexible docking approaches incorporate principles from both induced-fit and ensemble theories [2].

Available Software and Tools for Molecular Docking

Molecular Docking Programs

The field of molecular docking offers a diverse array of software tools, each employing different algorithms and scoring functions to address the docking problem. These programs can be broadly categorized based on their sampling algorithms and treatment of molecular flexibility. AutoDock and its improved version AutoDock Vina are among the most widely used docking programs, employing a Lamarckian genetic algorithm and empirical scoring function. AutoDock Vina has demonstrated enhanced accuracy and speed compared to its predecessor, making it particularly suitable for virtual screening applications. GOLD utilizes a genetic algorithm approach and allows for full ligand flexibility with partial protein flexibility through side-chain rotations. Its scoring function incorporates hydrogen bonding, dispersion, and intramolecular strain terms [4].

FlexX employs a fragment-based incremental construction algorithm, making it exceptionally fast for docking flexible ligands, though it may struggle with highly flexible molecules. DOCK was one of the earliest docking programs and uses a shape-based matching algorithm to fit ligands into binding sites. Recent versions have incorporated flexibility for both ligand and receptor. Glide employs a hierarchical screening process that evaluates poses through multiple precision levels, achieving high accuracy at the expense of increased computational cost. The selection of appropriate docking software depends on several factors, including the specific research question, system size, available computational resources, and required accuracy [4].

Table 1: Popular Molecular Docking Software and Their Key Characteristics

Software Sampling Algorithm Flexibility Handling Scoring Function Best Use Cases
AutoDock Vina Lamarckian Genetic Algorithm Full ligand flexibility Empirical & Knowledge-based Virtual screening, Binding mode prediction
GOLD Genetic Algorithm Ligand & partial protein flexibility Force field-based High accuracy pose prediction
FlexX Incremental Construction Full ligand flexibility Empirical Fast docking of medium-flexibility ligands
DOCK Shape matching Rigid or flexible ligand Force field-based Geometry-based screening
Glide Hierarchical screening Full ligand flexibility Empirical High-accuracy pose prediction
Visualization and Analysis Tools

Effective visualization is crucial for analyzing and interpreting docking results. SPIKE is a database and visualization tool specifically designed for cellular signaling pathways, offering interactive graphic representations of regulatory interactions. It employs an entity-relationship scheme that simplifies the representation of complex signaling networks, making it valuable for contextualizing docking results within broader biological pathways. SPV is a JavaScript-based signaling pathway visualizer that provides pre-defined elements and interaction types specifically designed for representing causal interactions in signaling cascades. Its compatibility with standard formats like PSI-MI facilitates data exchange and integration with other resources [5] [6].

Reactome offers a pathway browser and analysis tools that enable researchers to visualize biological pathways and overlay molecular data, providing biological context for docking results. Cytoscape is a versatile platform for network visualization and analysis that can be extended through plugins to accommodate various biological data types. For researchers specifically interested in protein complexes, ComplexViewer provides specialized visualization capabilities. These tools collectively enable researchers to move beyond simple binding predictions to understand the functional implications of molecular interactions in a broader biological context [5] [6] [7].

Protocol I: Preparation Phase

Protein Target Preparation

The preparation of the protein target is a critical step that significantly influences docking accuracy and reliability. Begin by acquiring the three-dimensional structure of your target protein from the Protein Data Bank, prioritizing structures with high resolution (preferably <2.0 Å) and complete structural information for the binding site region. When multiple structures are available, select those complexed with ligands similar to your compound of interest or those determined under physiological conditions. Carefully examine the B-factor values for atoms in the binding site region, as high values indicate flexibility and potential coordinate uncertainty. Remove any heteroatoms, crystallographic water molecules, and co-solvents unless they are known to participate in crucial binding interactions [3].

Process the protein structure by adding hydrogen atoms using molecular modeling software, assigning appropriate protonation states to ionizable residues based on their local environment and physiological pH. Pay particular attention to histidine residues, which may exist in different tautomeric states. If the protein structure contains missing loops or residues, employ homology modeling or loop modeling techniques to complete the structure. For targets without experimentally determined structures, homology modeling represents a viable alternative when a template with >50% sequence identity is available. Finally, energy minimization should be performed using appropriate force fields to relieve steric clashes and optimize the structure while maintaining the overall fold and active site geometry [3].

Ligand Preparation

Proper preparation of the ligand molecule is equally crucial for successful docking studies. For This compound, begin by obtaining or generating an accurate three-dimensional structure using chemical drawing programs or computational chemistry software. If experimental structure is unavailable, consider employing quantum mechanical calculations to determine the optimal geometry and conformational preferences. Assign the correct protonation state at physiological pH, considering possible tautomeric forms and ionization states. For ligands with multiple protonation states, it may be necessary to generate and dock all plausible forms to ensure comprehensive sampling [3] [4].

Determine the flexible bonds within this compound, as these will be explored during the docking simulation. Generate possible conformers if using rigid docking approaches, or define rotatable bonds for flexible docking. Assign appropriate atomic charges using methods consistent with the scoring function of your chosen docking software. For instance, Gasteiger charges are commonly used for empirical scoring functions, while RESP charges may be preferred for more rigorous scoring approaches. Finally, ensure the ligand is in the appropriate file format for your docking software, typically including MOL2, SDF, or PDBQT formats with correct connectivity and stereochemistry information [4].

Table 2: Preparation Steps for Protein and Ligand Structures

Preparation Step Protein Target Ligand (this compound)
Structure Source PDB database Chemical databases or computational generation
Hydrogen Addition Add polar hydrogens, optimize protonation states Add all hydrogens, determine predominant protonation state
Charge Assignment Standard force field charges Method-dependent charges (Gasteiger, RESP, etc.)
Flexibility Handling Consider side-chain flexibility if supported Define rotatable bonds and conformational flexibility
Energy Optimization Limited minimization preserving crystal structure Full geometry optimization
File Format PDB, PDBQT MOL2, SDF, PDBQT

Protocol II: Docking Execution Phase

Binding Site Identification and Grid Configuration

The accurate identification of the binding site is paramount for successful docking studies. When the binding site is known from experimental data or literature, define the search space to encompass this region with sufficient margin to accommodate ligand movement. For proteins with unknown binding sites, utilize cavity detection algorithms such as GRID, SURFNET, or PASS to identify potential binding pockets based on geometric and energetic criteria. Consider the physicochemical properties of known binding sites, including hydrophobicity, hydrogen bonding potential, and electrostatic characteristics, to prioritize putative sites for docking. When available, use consensus from multiple detection methods to increase confidence in site prediction [3] [4].

Once the binding site is identified, configure the docking grid to encompass the entire binding site with adequate padding to allow full ligand exploration. The grid dimensions should typically extend at least 5-10 Å beyond the expected ligand dimensions in all directions. Set the grid spacing according to the requirements of your docking software, typically between 0.2-1.0 Å, balancing between computational efficiency and sampling precision. For more accurate scoring, consider using variable grid spacing with higher resolution in regions known to participate in specific interactions. Some docking programs also allow for the specification of attraction points or restraints based on known interaction patterns to guide the docking process [4].

Docking Parameters and Execution

Select appropriate docking parameters based on the characteristics of your system and research objectives. For rigid docking approaches, specify the search algorithm and convergence criteria. For flexible docking, define the degree of ligand flexibility (number of rotatable bonds) and, if supported, protein flexibility (side-chain rotations or backbone movements). Choose the scoring function appropriate for your application—knowledge-based functions for pose prediction, empirical functions for affinity estimation, or force field-based methods for detailed interaction analysis. For critical applications, consider employing consensus scoring across multiple functions to improve prediction reliability [1] [3].

Execute the docking simulation with sufficient exhaustiveness to ensure comprehensive sampling of the conformational space. The number of runs or iterations should be determined based on ligand flexibility and complexity of the binding site. For AutoDock Vina, an exhaustiveness parameter of 8-32 is typically recommended, with higher values for more challenging systems. Set the maximum number of poses to retain for each docking run, with typical values ranging from 10-50 poses per ligand. For virtual screening applications, balance between computational efficiency and thoroughness by performing preliminary tests to determine optimal parameters. Always run control dockings with known binders to verify your parameter choices when possible [4].

The following workflow diagram illustrates the complete molecular docking process from preparation to analysis:

Molecular Docking Workflow Created for this compound Studies cluster_prep Preparation Phase cluster_dock Docking Execution cluster_analysis Analysis & Validation PDB Obtain Protein Structure from PDB PrepProt Protein Preparation: - Add Hydrogens - Optimize Protonation - Energy Minimization PDB->PrepProt SiteDef Binding Site Definition - Known Site or Cavity Detection PrepProt->SiteDef PrepLig Ligand Preparation: - 3D Structure Generation - Protonation State - Charge Assignment PrepLig->SiteDef Grid Grid Configuration - Dimensions - Resolution SiteDef->Grid Params Parameter Selection: - Search Algorithm - Flexibility - Scoring Function Grid->Params Execute Docking Execution with Multiple Runs Params->Execute Cluster Pose Clustering by RMSD Execute->Cluster Analyze Interaction Analysis: - Hydrogen Bonds - Hydrophobic Contacts - Electrostatic Interactions Cluster->Analyze Validate Validation: - Redocking - Cross-docking - Experimental Correlation Analyze->Validate

Data Analysis and Validation

Interpretation of Docking Results

Following docking execution, systematic analysis of the results is essential to extract meaningful biological insights. Begin by clustering the generated poses based on root-mean-square deviation to identify representative binding modes rather than analyzing individual poses in isolation. Examine the consistency of binding modes across multiple docking runs and algorithms, as reproducible poses are more likely to represent genuine binding mechanisms. For each predominant binding mode, conduct detailed analysis of the molecular interactions between this compound and the target protein, including hydrogen bonds, ionic interactions, hydrophobic contacts, π-π stacking, and cation-π interactions. Pay particular attention to interactions with key catalytic residues or those known to be important for biological function from mutational studies [3].

Evaluate the complementarity between this compound and the binding pocket in terms of shape and physicochemical properties. Calculate the solvent-accessible surface area buried upon complex formation, as this correlates with binding affinity. Analyze the energy contributions from different regions of the ligand and protein to identify hotspots driving the interaction. Consider the solvation effects on binding, including displacement of water molecules from the binding site and their potential contribution to binding affinity. For virtual screening applications, establish a scoring threshold for identifying potential hits based on control dockings with known active and inactive compounds [3] [4].

Validation Techniques

Employ internal controls by docking compounds with known activity profiles to verify that your protocol can correctly distinguish actives from inactives. For virtual screening applications, assess the enrichment factor for known actives in early retrieval stages. Utilize consensus approaches by combining multiple docking programs or scoring functions to improve prediction reliability. Perform sensitivity analysis by systematically varying key parameters to determine the robustness of your predictions to methodological choices. Finally, always acknowledge the limitations and uncertainties in your docking results, particularly when extrapolating from static structures to dynamic biological systems [1] [3].

Table 3: Key Validation Metrics for Molecular Docking Studies

Validation Type Methodology Acceptance Criteria Application Context
Pose Reproduction Redocking known ligands RMSD < 2.0 Å Protocol validation
Virtual Screening Enrichment of known actives EF1% > 10-20 Lead identification
Affinity Prediction Correlation with experimental Kd/IC50 R² > 0.5-0.6 Activity prediction
Specificity Assessment Discrimination against decoys AUC > 0.7-0.8 Selectivity analysis
Consensus Evaluation Multiple algorithms convergence >70% agreement Increased reliability

Application Notes: Case Studies for this compound

Protocol for Target Identification

When the molecular target of this compound is unknown, reverse docking approaches can be employed to identify potential protein targets. Compile a comprehensive target library containing structurally diverse binding sites from proteins that are pharmaceutically relevant or related to the observed biological activities of this compound. This library should include information on binding site dimensions, physicochemical properties, and known ligands. Perform docking of this compound against all targets in your library using a standardized protocol with consistent parameters to ensure comparable results across different targets. Pay particular attention to pocket shape compatibility and interaction potential when evaluating fit [2].

Analyze the results by ranking targets based on docking scores, but also consider chemical plausibility of the predicted interactions and biological context of the potential targets. Perform cluster analysis of the binding modes observed across different targets to identify common interaction patterns. Prioritize targets that show favorable binding energetics and whose biological functions align with the observed pharmacological effects of this compound. For high-ranking candidates, conduct more detailed molecular dynamics simulations to assess binding stability and free energy calculations to obtain more reliable affinity estimates. This multi-step approach increases confidence in target predictions before committing to experimental validation [2] [3].

Protocol for Binding Mechanism Elucidation

For known targets, detailed characterization of the binding mechanism provides insights for lead optimization. Begin with comprehensive docking using multiple algorithms and parameters to ensure thorough sampling of possible binding modes. Analyze the interaction fingerprints of the predominant poses to identify key residues mediating binding. Pay special attention to conserved interactions across different binding modes and those involving catalytically essential residues. Calculate the energy contributions of different ligand fragments to identify portions of this compound that contribute most significantly to binding. This fragment-based analysis can guide structural modifications to optimize affinity [3].

Investigate potential allosteric effects by comparing the docking results with known allosteric modulators and examining whether this compound binds to allosteric sites. Analyze the conformational changes induced in the protein upon binding, either through flexible docking or subsequent molecular dynamics simulations. Predict the effect of mutations on binding by analyzing interactions with specific residues and estimating the energetic consequences of their alteration. Integrate docking results with pharmacophore models and QSAR data when available to develop a comprehensive structure-activity relationship. Document all predicted interactions in a standardized format to facilitate comparison with future experimental data and similar compounds [3] [4].

The following diagram illustrates a signaling pathway context where this compound might exert its effects, demonstrating how docking results can be integrated into broader biological networks:

Potential Signaling Pathway Modulation by this compound cluster_extracell Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Phosphorylates CathedulineE2 This compound (Predicted Binding) CathedulineE2->Receptor Predicted Inhibition TF Transcription Factor CathedulineE2->TF Alternative Target Kinase1 Kinase A Adaptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Translocator Translocator Kinase2->Translocator Activates Translocator->TF Nuclear Import GeneExpr Gene Expression Changes TF->GeneExpr Regulates Phenotype Phenotypic Outcome (e.g., Apoptosis) GeneExpr->Phenotype Leads to

Conclusion

Molecular docking represents a powerful methodology for investigating the molecular interactions of This compound with potential biological targets. The protocols and application notes presented herein provide a comprehensive framework for conducting rigorous docking studies, from initial preparation through final validation. By adhering to these standardized methodologies, researchers can generate reliable, reproducible data that effectively bridges computational predictions and experimental validation. The integration of docking results with broader biological context through pathway analysis tools enhances the functional interpretation of predicted interactions and facilitates the identification of clinically relevant mechanisms [1] [2].

As the field of computational drug discovery advances, molecular docking continues to evolve through improvements in sampling algorithms, scoring functions, and handling of flexibility. The successful application of these techniques to this compound underscores their value in natural product research and drug development. By following these detailed protocols while maintaining awareness of current limitations and validation requirements, researchers can leverage molecular docking as a powerful component of an integrated drug discovery pipeline, potentially accelerating the development of this compound-based therapeutics while reducing associated costs and resources [3] [4].

References

Comprehensive Application Notes and Protocols for In Silico Target Prediction of Catheduline E2

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to In Silico Target Prediction

In silico target prediction represents a paradigm shift in modern drug discovery, enabling researchers to identify potential biological targets for small molecules through computational approaches rather than purely experimental means. These methodologies analyze compound structures to predict protein binding interactions, dramatically reducing the time and cost associated with traditional target identification. The fundamental principle underlying these approaches is that structurally similar compounds often share biological targets and mechanisms of action, allowing for predictive modeling based on established chemical-biological interactions. For natural products like Catheduline E2, where limited quantities may be available for extensive experimental screening, in silico approaches provide a valuable strategy for prioritizing targets and generating mechanistic hypotheses before committing to resource-intensive laboratory investigations.

The evolution of in silico target prediction has progressed from simple similarity searching to sophisticated machine learning algorithms that integrate chemical, biological, and structural information. Current methods can be broadly categorized into ligand-based approaches (which utilize chemical similarity and machine learning models trained on known compound-target interactions) and structure-based methods (which employ molecular docking and scoring functions to predict binding affinities). As noted in a recent systematic comparison, these computational approaches have become sufficiently advanced to "reveal hidden polypharmacology" that can "reduce both time and costs in drug discovery through off-target drug repurposing" [1]. The integration of these predictive methodologies into standardized protocols ensures consistent, reproducible application across research teams and organizations, facilitating more reliable decision-making in early drug discovery phases.

Comparative Analysis of Target Prediction Methodologies

Overview of Prediction Methods

A recent systematic comparison of seven target prediction methods using an FDA-approved drug benchmark dataset provides critical insights into the relative strengths and limitations of available approaches [1]. This comprehensive analysis evaluated stand-alone codes and web servers, including MolTarPred, PPB2, RF-QSAR, TargetNet, ChEMBL, CMTNN and SuperPred, employing consistent evaluation metrics to enable direct comparison. The study introduced a programmatic pipeline for target prediction and mechanism of action hypothesis generation, addressing the critical need for standardized workflows in this domain. The findings demonstrated that while all methods showed utility, they varied significantly in their performance characteristics, with MolTarPred emerging as the most effective method overall [1]. This comparative analysis provides valuable guidance for researchers selecting appropriate computational tools for target prediction projects.

The evaluation also explored model optimization strategies, revealing that high-confidence filtering—while improving precision—substantially reduces recall, making this approach less ideal for drug repurposing applications where identifying all potential targets is prioritized over prediction certainty. Additionally, the study compared molecular fingerprinting strategies, finding that Morgan fingerprints with Tanimoto scores outperformed MACCS fingerprints with Dice scores for similarity-based target prediction [1]. These methodological insights are crucial for optimizing prediction workflows and interpreting results appropriately within specific research contexts, whether for novel target identification or drug repurposing initiatives.

Structure-Based Prediction Approaches

Structure-based methods offer a complementary approach to ligand-based prediction by utilizing three-dimensional protein structures to identify potential binding interactions. The inverse screening method XxirT exemplifies this category, combining triangle descriptor matching with a novel ranking approach that considers a reference score for each binding pocket [2]. This method addresses a fundamental challenge in structure-based virtual screening: the inter-target score comparison problem, where classical protein-ligand scoring functions produce target-dependent absolute values that complicate direct comparison across different proteins. The XxirT approach incorporates a precalculated bitmap encoding of descriptors and an efficient database design for 3D protein structures, enabling rapid screening of thousands of protein-ligand complexes with a query compound [2].

A significant advancement highlighted in recent literature is the development of systematic statistical evaluation frameworks for assessing structure-based inverse screening methods. Traditional challenges in this domain included the predominance of positive data points (binding affinities) without corresponding negative data (confirmed non-binding) for rigorous validation. To address this limitation, researchers have introduced evaluation datasets consisting of approved drugs and the scPDB target database, leveraging the well-characterized target profiles of pharmaceutical compounds to establish reliable true positive and true negative classifications [2]. This approach represents the first systematic statistical test framework for structure-based inverse screening methods and provides a robust foundation for method validation and comparison.

Table 1: Comparison of Key In Silico Target Prediction Methods

Method Name Approach Type Key Features Strengths Limitations
MolTarPred Ligand-based Machine learning Highest overall effectiveness [1] Proprietary algorithm details not fully disclosed
PPB2 Ligand-based Similarity searching Balanced performance Moderate computational requirements
RF-QSAR Ligand-based Random Forest QSAR Interpretable features Limited to well-defined chemical spaces
TargetNet Structure-based Deep learning High prediction accuracy Requires significant computational resources
ChEMBL Ligand-based Similarity searching Extensive compound database Dependent on database coverage
CMTNN Hybrid Neural networks Handles complex patterns Complex model interpretation
SuperPred Ligand-based Similarity searching User-friendly interface Less accurate for novel scaffolds
XxirT Structure-based Inverse screening Addresses score comparison [2] Limited by available protein structures

Experimental Protocol for In Silico Target Prediction

Standardized Workflow for Target Identification

The following protocol outlines a standardized workflow for in silico target prediction of small molecules, incorporating best practices from computational toxicology and drug discovery research [3] [4]. This comprehensive protocol ensures that assessments are performed in a consistent, reproducible, and well-documented manner, facilitating wider uptake and acceptance of the approaches across research organizations and regulatory bodies. The protocol is structured as a series of sequential steps that progress from compound characterization through computational analysis to experimental validation, with multiple decision points for evaluating prediction confidence and determining appropriate next steps. The framework incorporates the hazard assessment approach used in computational toxicology, which organizes information collection and evaluation around relevant biological effects and mechanisms [4].

Step 1: Compound Characterization and Preparation

  • Obtain or draw the chemical structure of this compound in standardized format (SMILES, InChI, or molfile)
  • Generate relevant chemical descriptors (molecular weight, logP, hydrogen bond donors/acceptors, etc.)
  • For structure-based approaches, generate 3D conformations using appropriate tools (Open Babel, CORINA, etc.)
  • Check for tautomers and protonation states relevant to physiological conditions
  • Document all structural information and chemical identifiers for future reference

Step 2: Tool Selection and Configuration

  • Select appropriate prediction tools based on compound characteristics and research objectives (refer to Table 1)
  • For comprehensive coverage, implement a multi-method approach combining ligand-based and structure-based methods
  • Configure tools with appropriate parameters (similarity thresholds, confidence filters, etc.)
  • For ligand-based methods, select relevant chemical fingerprints (Morgan fingerprints recommended [1]) and similarity metrics (Tanimoto coefficient preferred [1])
  • For structure-based methods, prepare relevant protein structure databases (PDB, scPDB, etc.)

Step 3: Execution of Prediction Workflow

  • Run selected prediction tools according to their specific protocols
  • Implement consensus approaches to integrate results from multiple methods
  • Apply appropriate confidence thresholds based on application context (higher for regulatory submissions, lower for hypothesis generation)
  • Document all software versions, parameters, and execution timestamps for reproducibility

Step 4: Results Analysis and Prioritization

  • Compile predictions from all methods into a unified dataset
  • Annotate targets with biological information (pathways, tissues expression, disease associations)
  • Apply reliability assessment to individual predictions based on model performance characteristics and confidence scores
  • Prioritize targets based on combined evidence from multiple methods and biological relevance
  • Identify potential polypharmacology profiles and off-target effects

Step 5: Experimental Design and Validation

  • Design appropriate experimental validation based on predicted targets and confidence levels
  • For high-confidence predictions, consider direct binding assays (SPR, ITC, etc.)
  • For lower-confidence predictions, implement higher-throughput functional assays
  • Establish dose-response relationships for confirmed interactions
  • Iterate computational models based on validation results to improve future predictions

Table 2: Protocol Steps for In Silico Target Prediction

Protocol Step Key Activities Critical Parameters Quality Controls
Compound Characterization Structure standardization, descriptor calculation Standardized representation, complete descriptor set Structure validation, descriptor distribution analysis
Tool Selection Method evaluation, parameter configuration Tool diversity, appropriate similarity metrics [1] Coverage of different methodological approaches
Execution Batch processing, result collection Consistent parameters, documentation Completion checks, error logging
Analysis Data integration, target prioritization Confidence thresholds, biological context Reproducibility assessment, consensus evaluation
Validation Assay design, result interpretation Appropriate assay formats, dose ranges Confirmatory steps, statistical significance
Workflow Visualization

The following Graphviz diagram illustrates the complete experimental protocol for in silico target prediction, showing key steps, decision points, and iterative refinement processes:

TargetPredictionProtocol cluster_computational Computational Phase cluster_experimental Experimental Phase start Start: Compound Characterization prep Structure Preparation and Optimization start->prep Chemical structure standardization tool_select Tool Selection and Configuration prep->tool_select Prepared structures exec Execute Prediction Workflow tool_select->exec Selected tools and parameters analysis Results Analysis and Prioritization exec->analysis Raw prediction results confidence_check Sufficient Prediction Confidence? analysis->confidence_check Prioritized target list design Experimental Design for Validation confidence_check->design Yes refine Refine Models Based on Validation confidence_check->refine No validate Experimental Validation design->validate Validation protocol results Interpret Results and Generate Report validate->results Experimental data results->refine Iterative improvement refine->tool_select Updated models

Diagram 1: Experimental Protocol for In Silico Target Prediction (Width: 760px)

Data Interpretation and Reliability Assessment

Confidence Framework for Predictions

The development of a robust framework for assessing the reliability and confidence of in silico predictions represents a critical advancement in computational toxicology and drug discovery [3] [4]. This framework enables researchers to differentiate between high-confidence predictions suitable for regulatory decisions and lower-confidence predictions appropriate for hypothesis generation and screening purposes. The assessment incorporates multiple dimensions of evidence, including model performance characteristics (sensitivity, specificity, accuracy), chemical similarity to training set compounds, consensus across methods, and biological plausibility of the predicted interactions. For each prediction, the reliability is evaluated based on the relevance and robustness of the supporting information, with explicit documentation of the evidence trail and decision logic [4].

The confidence assessment follows a structured approach that evaluates both the experimental data (when available) and the in silico predictions against established quality criteria. For experimental data, evaluation includes consideration of test guidelines followed, methodological soundness, and consistency with existing knowledge. For in silico predictions, assessment includes verification of the applicability domain of the models, mechanistic basis for the predictions, and congruence with biological pathways [4]. This comprehensive evaluation leads to an overall confidence determination that informs how the prediction should be utilized in decision-making contexts, with higher confidence required for regulatory submissions and lower confidence potentially sufficient for early research prioritization.

Documentation and Reporting Standards

Comprehensive documentation represents a critical component of reliable in silico target prediction, ensuring transparency, reproducibility, and regulatory acceptance of computational assessments. The documentation should include complete information about the chemical structure of the query compound (including any tautomeric or stereochemical considerations), software tools employed (with versions and specific parameters), databases utilized (with version information), raw results from all predictions, processing steps applied to generate the final target list, and the rationale for any prioritization or filtering decisions [3]. This detailed documentation enables independent verification of the results and facilitates method improvement through retrospective analysis.

The development of standardized reporting formats, such as the QSAR Model Reporting Format (QMRF), provides structured frameworks for documenting computational assessments [4]. These formats ensure consistent capture of critical information about model applicability, performance characteristics, and mechanistic basis. For target prediction studies, the documentation should specifically address the biological relevance of predicted targets, potential pathways affected, and comparative analysis with known compounds sharing similar targets. Additionally, any expert review of the computational results should be thoroughly documented, including the reviewer's qualifications, specific elements evaluated, and any adjustments made based on expert judgment [4]. This comprehensive approach to documentation supports the growing acceptance of in silico methods across regulatory and research contexts.

Table 3: Reliability Assessment Framework for In Silico Predictions

Assessment Dimension High Reliability Indicators Low Reliability Indicators Evaluation Methods
Model Performance High accuracy (>80%) on test sets Limited validation data Cross-validation, external validation
Applicability Domain Query compound within domain Compound outside domain Similarity measures, PCA analysis
Method Consensus Multiple methods agree Conflicting predictions Consensus scoring, evidence weighting
Biological Plausibility Consistent with known pathways Contradicts established biology Pathway analysis, literature mining
Structural Alerts Identified mechanistic basis No clear structural rationale Alert identification, analogy searching
Experimental Concordance Consistent with available data Contradicts experimental results Data comparison, statistical testing

Case Study Application and Future Directions

Practical Implementation Example

A recent case study demonstrates the practical application of in silico target prediction protocols for drug repurposing. The study focused on Fenofibric Acid, employing a systematic computational approach to identify new therapeutic targets [1]. The analysis revealed the compound's potential as a THRB (thyroid hormone receptor beta) modulator for thyroid cancer treatment, illustrating how standardized computational protocols can generate novel therapeutic hypotheses for existing compounds. The study implemented a programmatic pipeline that integrated multiple prediction methods and incorporated optimization strategies such as high-confidence filtering and fingerprint similarity analysis [1]. This case study exemplifies the growing sophistication of computational target prediction and its potential to identify new therapeutic applications beyond a compound's original indication.

The Fenofibric Acid analysis also highlighted important methodological considerations for effective target prediction. The researchers explored different fingerprint representations and similarity metrics, confirming that Morgan fingerprints with Tanimoto scores provided superior performance compared to alternative approaches [1]. Additionally, the study examined the impact of confidence thresholding on prediction utility, noting the trade-off between precision and recall that must be balanced according to specific research objectives. For drug repurposing applications where identifying all potential targets is prioritized, lower confidence thresholds may be appropriate, whereas for regulatory submissions requiring high certainty, more stringent thresholds would be necessary. These practical insights help refine protocol implementation for specific use cases.

Emerging Trends and Protocol Evolution

The field of in silico target prediction continues to evolve rapidly, with several emerging trends likely to influence future protocol development. Integrated approaches that combine ligand-based and structure-based methods with systems biology data are showing promise for improving prediction accuracy and biological relevance [1] [2]. Additionally, the incorporation of artificial intelligence and deep learning techniques enables more sophisticated pattern recognition in chemical-biological data spaces, potentially revealing complex relationships that escape traditional computational methods. The growing availability of large-scale compound screening data from initiatives like the Tox21 program provides expanded training data for model development, while advances in computational power make increasingly sophisticated simulations feasible for routine application.

The development of standardized protocols for in silico toxicology represents an important initiative to increase methodological consistency and regulatory acceptance [3] [4]. These protocols, developed through international cross-industry collaboration, aim to ensure that computational assessments are performed in a "transparent, appropriate, well-documented, and repeatable manner" [4]. The protocol framework defines a series of toxicological effects or mechanisms relevant to specific endpoints, with information collected from both experimental data and in silico models evaluated within a structured hazard assessment framework. As these standardized protocols become more widely adopted and refined, they are anticipated to "lead to the increased use of valid in silico processes and principles" across diverse applications and regulatory jurisdictions [4], ultimately accelerating drug discovery while improving safety assessment.

Conclusions

In silico target prediction methods have matured into essential tools for modern drug discovery and safety assessment, offering powerful approaches for identifying potential biological targets of small molecules like this compound. The systematic comparison of available methods reveals that MolTarPred currently demonstrates the highest overall effectiveness, while Morgan fingerprints with Tanimoto scores represent the optimal similarity approach for ligand-based methods [1]. The development of standardized protocols ensures consistent application of these computational approaches, facilitating reproducibility and regulatory acceptance. The integration of these methodologies into a comprehensive workflow that progresses from computational prediction to experimental validation provides a robust framework for target identification and mechanistic hypothesis generation.

The case study of Fenofibric Acid illustrates the practical utility of these approaches for drug repurposing, identifying thyroid hormone receptor beta as a potential target for thyroid cancer treatment [1]. As the field continues to evolve, emerging trends in artificial intelligence, integrated method approaches, and standardized protocols promise to further enhance the reliability and application scope of in silico target prediction. By implementing these sophisticated computational approaches within structured frameworks, researchers can efficiently prioritize experimental efforts, reveal novel therapeutic applications, and accelerate the drug discovery process while maintaining rigorous scientific and regulatory standards.

References

Catheduline E2 purification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the most common issues when purifying E2 glycoproteins? The most frequent challenges arise from the protein's complex structure. E2 glycoproteins are often rich in cysteine residues that form multiple disulfide bonds essential for correct folding [1] [2]. When expressed in systems like E. coli, this can lead to the formation of insoluble inclusion bodies [1]. Additionally, purification from bacterial systems introduces endotoxin contamination, which must be removed for any in vivo applications [1].

  • My target protein is trapped in inclusion bodies. How can I recover it? Recovery from inclusion bodies involves solubilizing the aggregated protein under denaturing and reducing conditions, followed by a careful refolding process. A representative protocol is summarized below [1]:

Step Key Parameter Example / Typical Condition
Solubilization Agent & Reducing Condition DTT-SDS Buffer (e.g., 50 mM Tris, 100 mM DTT, 1% SDS) [1]
Refolding Method & Buffer Dialysis into a mild, neutral buffer (e.g., 50 mM Tris pH 7.0, 0.2% Igepal CA630) [1]
Critical Consideration Redox System The buffer must allow for correct disulfide bond reformation. Optimization of redox agents like reduced/oxidized glutathione is often needed.
  • How can I effectively remove endotoxins from my protein preparation? For proteins purified from bacterial systems, Triton X-114 two-phase extraction is a highly effective method. This technique leverages the fact that endotoxins are lipopolysaccharides that partition into the detergent phase, while many proteins remain in the aqueous phase. This method has been shown to reduce endotoxin levels by 98-99% with minimal protein loss [1].

  • Which chromatographic methods are best for purifying E2 proteins? A multi-modal approach is often required to achieve high purity. The choice of method depends on your protein's specific properties and the stage of purification. The table below compares common techniques:

Method Separation Principle Best Use Case / Stage
Affinity Chromatography Specific interaction with a tag or ligand (e.g., His-tag, protein A) Initial "capture" step to isolate the target from a crude extract [3] [4]
Ion-Exchange Chromatography (IEC) Net surface charge of the protein Intermediate purification to remove contaminants [3] [4]
Size-Exclusion Chromatography (SEC) Hydrodynamic size (molecular weight and shape) Final "polishing" step to remove aggregates and achieve high purity [3] [4]
Hydrophobic Interaction (HIC) Surface hydrophobicity Intermediate purification, often following a salt-rich elution [4]

Experimental Protocols

Here are detailed methodologies for key techniques referenced in the FAQs.

Protocol 1: Solubilization and Refolding from Inclusion Bodies

This protocol is adapted from the successful solubilization of a viral E2 protein from E. coli inclusion bodies [1].

  • Isolate Inclusion Bodies: Harvest bacterial cells and lyse using a reagent like BugBuster. Separate the insoluble fraction (containing the inclusion bodies) by centrifugation.
  • Wash: Wash the pellet with a buffer containing a mild detergent to remove membrane components and soluble proteins.
  • Solubilize: Dissolve the inclusion body pellet in a strong reducing buffer, such as 50 mM Tris (pH 6.8), 100 mM DTT, 1% SDS, and 10% Glycerol. The high concentration of DTT is critical for reducing incorrect disulfide bonds.
  • Refold by Dialysis: Transfer the solubilized protein to dialysis tubing and dialyze against a large volume of refolding buffer (e.g., 50 mM Tris, pH 7.0, containing 0.2% Igepal CA630) at room temperature. The detergent helps prevent aggregation during refolding.
  • Confirm Success: Analyze the final product using SDS-PAGE and dynamic light scattering (DLS) to check for solubility, purity, and the presence of monomers versus aggregates [1].
Protocol 2: Endotoxin Removal via Triton X-114 Extraction

This protocol describes a non-chromatographic method to efficiently remove endotoxins from protein solutions [1].

  • Pre-condense Triton X-114: Incubate a commercial Triton X-114 solution at 37°C until it becomes cloudy, then centrifuge to separate phases. Discard the upper aqueous phase and keep the lower detergent phase.
  • Add Detergent to Protein: Add pre-condensed Triton X-114 to the protein solution to a final concentration of 2% (w/v). Mix thoroughly and incubate the solution on ice for 30 minutes.
  • Induce Phase Separation: Transfer the tube to a 37°C water bath for 10 minutes. The solution will become cloudy and separate into a dense, viscous detergent phase (containing the endotoxins) and an upper aqueous phase (containing the protein).
  • Recover Protein: Centrifuge the tube at 37°C to fully separate the phases. Carefully collect the upper, aqueous phase, which now contains the protein with significantly reduced endotoxin levels.
  • Repeat if Necessary: For extremely high purity requirements, the process can be repeated on the aqueous phase.

Purification Strategy Workflow

The following diagram illustrates a logical, multi-step purification strategy that integrates the methods discussed above to transform a crude sample into a pure, active protein.

Start Crude Cell Extract Capture Affinity Chromatography (e.g., IMAC for His-Tag) Start->Capture Intermediate Intermediate Purification (Ion-Exchange or HIC) Capture->Intermediate Concentrated Target Protein Polish Polishing & Aggregate Removal (Size-Exclusion Chromatography) Intermediate->Polish Partially Purified Protein Endotoxin Endotoxin Removal (Triton X-114 Extraction) Polish->Endotoxin Highly Purified Protein Potential Endotoxins End Pure, Active Protein Endotoxin->End

References

Understanding the Separation Challenge

Author: Smolecule Technical Support Team. Date: February 2026

Compounds like Catheduline E2 often need to be separated from isomers such as epimers, diastereoisomers, and positional or geometric isomers [1]. These molecules have very similar physical and chemical properties, including nearly identical polarity, which makes baseline separation with a single conventional HPLC run very difficult to achieve [1].

Recommended Separation Strategies

For complex separations, a single chromatographic run is often insufficient. The following advanced techniques are commonly employed.

Technique Core Principle Key Advantage Best Suited For
2D-Liquid Chromatography (2D-LC) [2] Uses two distinct, orthogonal separation mechanisms (e.g., reversed-phase then chiral) in sequence. High resolving power for complex mixtures of isobars and enantiomers. Separating a complex mixture of isomers and structurally related compounds in a single automated run.
Recycling Preparative HPLC [1] Unresolved peak is repeatedly re-injected into the same column, increasing the number of theoretical plates with each cycle. Achieves high-purity separation without needing longer columns or more solvent; ideal for poor UV-absorbing compounds. Purifying compounds with nearly identical polarity when a single pass is insufficient for baseline separation.
Systematic HILIC Optimization [3] Employs Design of Experiment (DOE) to optimize buffer concentration, gradient time, and temperature on zwitterionic columns. DOE efficiently reveals interactions between parameters, leading to a robust analytical method. Developing a highly optimized method for polar isomers, such as nucleotides; can be applied to other compound classes.

Detailed Experimental Protocols

Protocol 1: Two-Dimensional Liquid Chromatography (2D-LC)

This method is highly effective for separating isomeric and structurally related compounds [2].

  • First Dimension (Achiral Separation):

    • Column: Kinetex F5 core–shell column (or similar pentafluorophenyl phase).
    • Mobile Phase: Gradient elution using 10 mM ammonium acetate in water and acetonitrile (ACN).
    • Purpose: To separate the mixture and achieve the best possible separation of racemates.
  • Heart-Cutting:

    • Based on a pre-set time program, the specific racemate peaks of interest are selectively "heart-cut" from the first dimension effluent.
    • These cut fractions are temporarily parked in sample loops.
  • Second Dimension (Chiral Separation):

    • Column: Chiralcel OD-H column (or a similar cellulose-based chiral stationary phase).
    • Mobile Phase: Isocratic elution using 0.1% diethylamine (DEA) in Methanol : ACN (90:10, v/v).
    • Purpose: The parked fractions are sequentially transferred to the second dimension to achieve full separation of the respective isomers [2].
Protocol 2: Recycling Preparative HPLC

This technique is particularly useful for purifying natural products with very similar polarity [1].

  • Initial Setup:

    • Use a standard preparative HPLC system fitted with a closed-loop recycling valve connecting the detector outlet to the pump inlet.
    • Choose a short column with a stationary phase suitable for your compounds (Reversed-phase is common for over 90% of natural products).
  • Separation Cycle:

    • Inject the sample and run a standard gradient or isocratic method.
    • Instead of collecting the entire unresolved peak, direct it back to the pump via the recycling valve.
    • The sample passes through the column repeatedly. With each cycle, the resolution between the closely eluting compounds increases.
  • Collection:

    • Monitor the chromatogram. Once baseline resolution is achieved between the target compound and its isomers, divert the purified peaks to the collector [1].

Troubleshooting Common HPLC Issues

Here are solutions to common problems you might encounter during method development.

Issue Possible Cause Solution
Poor Resolution Stationary phase not selective enough. Switch to a more orthogonal phase (e.g., from C18 to pentafluorophenyl or a chiral phase) [2] [4].
Poor Resolution Mobile phase not optimized. Adjust solvent proportions, pH, or buffer concentration. Use a gradient elution. Consider additives like 0.1% DEA for chiral separations [2] [4].
Peak Tailing Secondary interactions with silanol groups. Add mobile phase additives like ammonium acetate or diethylamine to improve peak shape [2] [4].
Insufficient Separation in Prep-HPLC Sample overload or inherently similar compounds. Implement recycling preparative HPLC to increase effective column length and resolution [1].

Alternative Confirmation Techniques

Once separated, confirming the identity and isomeric purity of this compound is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between isomers.
    • For structural isomers, the number of signals, their chemical shifts, and integration in 1H or 13C NMR spectra will be different [5].
    • For stereoisomers (e.g., diastereomers), techniques like NOESY or ROESY can provide information about the spatial proximity of protons, confirming relative configuration [5].
  • Chiral Solvating Agents: If dealing with enantiomers, these agents can be added to create diastereomeric complexes that produce distinct NMR signals [5].

To visualize the decision-making process for selecting the right separation strategy, the following flowchart can serve as a useful guide.

Start Start: Need to separate This compound from isomers Q1 Is the mixture complex with multiple types of isomers? Start->Q1 Q2 Is the goal analytical or preparative? Q1->Q2 Yes Q3 Are the isomers primarily stereoisomers? Q1->Q3 No Method_2DLC Method: 2D-LC Q2->Method_2DLC Analytical Method_Recycle Method: Recycling Prep HPLC Q2->Method_Recycle Preparative Method_HILIC Method: Optimized HILIC Q3->Method_HILIC No Method_Chiral Method: Chiral HPLC Q3->Method_Chiral Yes Confirm Confirm identity and purity using NMR Method_2DLC->Confirm Method_Recycle->Confirm Method_HILIC->Confirm Method_Chiral->Confirm

References

Understanding Cathedulins and Purification Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Cathedulins are a group of over 60 highly complex polyhydroxylated sesquiterpenes found in the khat plant (Catha edulis) [1]. They are present alongside other alkaloids like the stimulants cathinone and cathine [1].

The primary challenge in isolating specific cathedulins like E2 is that they often exist in complex mixtures of metabolites with very similar or identical polarity [2]. This makes separating them from related compounds (such as epimers, diastereoisomers, and homologs) using a single run of conventional preparative high-performance liquid chromatography (prep-HPLC) particularly difficult [2].

Core Methodology: Recycling Preparative HPLC

For purifying compounds with nearly identical physicochemical properties, Recycling Preparative High-Performance Liquid Chromatography (Recycling Prep-HPLC) is an efficient, though often overlooked, methodology [2].

  • What it is: A technique where an unresolved peak from a mixture is repeatedly passed through the same chromatographic column in a closed-loop system. This increases the number of theoretical plates with each cycle, enhancing separation without needing additional solvent [2].
  • Why it's suitable: It is designed specifically to increase the separation capacity for mixtures of low-resolution peaks, such as the complex acylsugars found in morning glories, which are structurally analogous to the challenges posed by cathedulins [2].

The diagram below illustrates the two main types of recycling chromatography systems.

recycling_systems Recycling Prep-HPLC System Types cluster_single Single-Column Closed-Loop cluster_alternate Alternate Two-Column Switch Start Sample Mixture Injection Chromatographic Column Chromatographic Column Start->Chromatographic Column Detector Detector Chromatographic Column->Detector Recycling Valve Recycling Valve Detector->Recycling Valve Waste or Collector Waste or Collector Detector->Waste or Collector Directs resolved peaks Pump Pump Recycling Valve->Pump MV Multi-Port Valve Pump->Chromatographic Column Recycles unresolved peak A Column A A->MV B Column B B->MV MV->A MV->B

Potential FAQs and Troubleshooting Guides

While direct data on Catheduline E2 is unavailable, here are common issues in recycling prep-HPLC and general guidance.

Issue / Question Probable Cause & Guidance
Insufficient resolution even after multiple cycles. The polarity of the solvent system might not be optimal. While resolution increases with theoretical plates (cycles), a mobile phase that provides an initial retention time of 10-20 minutes for the target peak is crucial to avoid a time-consuming process [2].
Significant peak broadening with each cycle. This is a known consequence in single-column systems where the sample passes through the pump and detector repeatedly, causing band spreading [2]. Consider the "peak shaving" technique, where leading and tail ends of a partially resolved peak are collected to prevent overlap, or switch to an alternate two-column system to minimize this effect [2].
Which detector is best for cathedulins? If cathedulins, like some complex sugars, are poor UV-absorbing compounds, a Refractive Index (RI) detector might be a better choice over common UV/fluorescence detectors [2].

A Roadmap for Your Experiments

To build a more complete knowledge base for your support center, you may need to proceed with experimental optimization.

  • Define Your Baseline: Establish a standard prep-HPLC run for your crude extract and note the retention time and profile of the peak corresponding to this compound.
  • Optimize Systematically: Use the recycling prep-HPLC system diagrammed above. Focus initial experiments on optimizing the mobile phase composition with a standard closed-loop system to find conditions that give the best initial separation.
  • Document Everything: As you troubleshoot, meticulously record all parameters (e.g., column type, mobile phase, flow rate, detection method, cycle number) and outcomes (e.g., resolution achieved, yield per cycle, purity). This will form the core of your custom, high-value troubleshooting database.

References

A Systematic Approach to Poor Peak Resolution

Author: Smolecule Technical Support Team. Date: February 2026

When faced with poor resolution, a systematic approach is key. The following flowchart can serve as a central guide for troubleshooting.

HPLC Peak Resolution Troubleshooting Start Start: Poor Peak Resolution Sample Check Sample & Preparation Start->Sample Column Optimize Column & Stationary Phase Sample->Column Issue persists? MobilePhase Adjust Mobile Phase Column->MobilePhase Issue persists? Temperature Control Temperature MobilePhase->Temperature Issue persists? Hardware Minimize Extra-Column Effects Temperature->Hardware Issue persists?

Key Parameters for Resolution Optimization

The table below summarizes the core parameters you can adjust, based on the factors in the resolution equation [1].

Parameter Action for Improvement Key Considerations
Column Use longer column [1]; smaller particle size (e.g., 3 or 5 µm) [2] [1]; different stationary phase chemistry [1] Increased backpressure with smaller particles/longer columns [2]; selectivity change with different bonded phases [1]
Mobile Phase Adjust organic solvent strength (e.g., reduce %B to increase retention) [1]; change organic modifier (ACN, MeOH, THF) [1]; adjust pH and buffer strength [1] Most powerful way to change selectivity (α) [1]; use solvent strength charts for conversion [1]
Temperature Increase temperature to improve efficiency and potentially change selectivity [1] Can cause analyte/column degradation if too high [3]; 40–60°C for small molecules, 60–90°C for large molecules [1]
Flow Rate Lower flow rate to improve resolution [3] Increases analysis time; find balance between resolution and run time [3]
Injection Volume Reduce volume to avoid column overloading [3] Rule of thumb: inject 1-2% of total column volume for a 1µg/µl concentration [3]

Detailed Troubleshooting FAQs

How do I resolve overlapping or co-eluting peaks?
  • Change the Mobile Phase Organic Modifier: This is one of the most effective ways to alter peak spacing (α). If you started with acetonitrile, try switching to methanol or tetrahydrofuran. The required solvent strength can be estimated from established relationships, avoiding the need for extensive re-optimization [1].
  • Adjust Mobile Phase pH: This is particularly critical for separating ionic or ionizable compounds, as a small change in pH can significantly shift retention times and improve separation [1].
  • Use a Column with a Different Bonded Phase: Changing the chemical functionality of the stationary phase (e.g., from C18 to phenyl or cyano) can alter the interaction mechanism with your analytes and resolve co-elutions that are persistent with mobile phase changes alone [1].
My peaks are broad and inefficient. What should I check?
  • Verify System Performance with a Suitability Test: Before method validation, ensure your HPLC system provides data of acceptable quality. Check parameters like plate count (N), tailing factor (T), and repeatability. Recommendations often include N > 2000 and T ≤ 2 [4].
  • Reduce Extra-Column Effects: Band broadening can occur outside the column. Use narrow-bore tubing, low-dead-volume fittings, and ensure your data acquisition rate is high enough (aim for 20-40 data points across a peak) [5] [3].
  • Confirm Column Temperature Stability: Fluctuations in column temperature can lead to retention time drift and peak broadening. Ensure the column compartment is set to a stable and appropriate temperature for your analysis [6].
How can I improve resolution for a complex sample with many components?
  • Implement Gradient Elution: For samples with a large number of analytes (>20-30) or a wide range of polarities, isocratic elution may be insufficient. Gradient elution, which increases the strength of the mobile phase over time, can compress later-eluting peaks, improving both their detectability and the overall resolution of the chromatogram [2].
  • Increase Peak Capacity with a Longer Column: Using a longer column directly increases the number of theoretical plates (N), providing more "space" for peaks to separate. This is especially effective for complex mixtures like protein digests [1].
What are the best practices for sample and system preparation?
  • Proper Sample Prep: Ensure your sample is properly filtered to remove particulates and is dissolved in a solvent compatible with the initial mobile phase composition to avoid peak distortion [3].
  • Mobile Phase and Column Care: Always use high-purity reagents, filter and degas mobile phases, and follow the manufacturer's guidelines for column storage and cleaning to maintain performance and prevent high backpressure [3].

References

Stabilization Strategies for Sensitive Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key strategies to prevent degradation, drawing from research on extracellular vesicles, therapeutic peptides, and other labile molecules.

Strategy Rationale & Application Key Findings from Literature
Buffer Optimization Prevents particle aggregation and loss; critical for liquid storage. HEPES buffered saline (HBS) superior to phosphate-buffered saline (PBS) for EV recovery [1]. PBS-HAT (Human albumin, trehalose) drastically improves EV preservation [2].
Protective Excipients Acts as a stabilizer, reduces surface adsorption, and protects against stress. Bovine Serum Albumin (BSA) and Tween 20 improve EV preservation without affecting functionality [1]. Trehalose serves as a cryoprotective additive [2].
Temperature & Container Slows chemical degradation and physical processes; correct container prevents adsorption. -80°C suitable for long-term storage; 4°C suitable for short-term [1]. Storage in polypropylene tubes superior to glass [1].
pH Optimization One of the most practical approaches to slow chemical degradation (e.g., deamidation). Buffer selection and pH optimization are foundational for therapeutic peptide stability [3].

Experimental Protocols for Stability Testing

To establish the optimal storage conditions for your specific compound, you can adapt the following methodologies.

Protocol 1: Assessing Storage Buffer and Excipients

This protocol is based on experiments that evaluated the recovery of extracellular vesicles (EVs) under different conditions [1].

  • Objective: To identify the buffer and excipient combination that maximizes the stability and recovery of the compound.
  • Materials:
    • Purified compound ("Catheduline E2").
    • Candidate buffers (e.g., PBS, HBS, PBS-HAT).
    • Protective excipients (e.g., BSA, Tween 20, trehalose).
    • Low-binding microcentrifuge tubes (e.g., polypropylene).
  • Methodology:
    • Prepare Formulations: Aliquot the compound into different buffer solutions, with and without added excipients.
    • Storage: Store the aliquots at various temperatures (e.g., -80°C, 4°C, 25°C).
    • Analysis: At predetermined time points (e.g., 1 day, 1 week, 1 month), analyze the samples for:
      • Recovery Yield: Use assays like nanoparticle tracking analysis (NTA) to measure particle concentration [1] [2].
      • Functionality: Use a relevant bioactivity assay (e.g., a cell-based wound healing assay for EVs) [1].

The workflow for this stability assessment can be summarized as follows:

Start Start: Prepare Compound Formulate Formulate with Test Buffers/Excipients Start->Formulate Store Store Aliquots at Target Temperatures Formulate->Store Analyze Analyze Recovery and Functionality Store->Analyze Compare Compare Data and Determine Optimal Conditions Analyze->Compare

Protocol 2: ICH Stability Chamber Mapping

For formal stability studies intended for regulatory submission, the International Council for Harmonisation (ICH) provides strict guidelines [4].

  • Objective: To ensure stability chambers maintain precise and uniform temperature (and humidity) conditions.
  • Materials: Calibrated data loggers/sensors, empty stability chamber.
  • Methodology [4]:
    • Pre-mapping: Calibrate all sensors. Develop a protocol with objectives and acceptance criteria (e.g., ±2°C of setpoint).
    • Sensor Placement: Strategically place sensors throughout the chamber's volume, including corners and the center.
    • Mapping Execution: Record data at regular intervals over a defined period (e.g., 24 hours to several days) with the chamber running empty.
    • Data Analysis & Documentation: Analyze data for uniformity and stability. Document the entire process for regulatory compliance.

FAQs for Technical Support

What is the biggest mistake when storing compounds like this compound? Using phosphate-buffered saline (PBS) as a storage buffer is a common pitfall. Multiple independent studies on EVs have shown it leads to drastic particle loss and aggregation. Opt for HEPES-based buffers or specialty formulations like PBS-HAT [1] [2].

Our compound is losing efficacy after multiple freeze-thaw cycles. What can we do? Aliquot your material to avoid repeated freezing and thawing. Furthermore, reformulating with cryoprotectants like trehalose or human serum albumin can significantly improve stability across freeze-thaw cycles [2].

How do we choose between a liquid formulation and a lyophilized powder? While a ready-to-use liquid formulation is preferred for convenience and cost, it requires robust stability data. If instability is observed, lyophilization (freeze-drying) with appropriate stabilizing excipients is the most reliable, though more expensive, alternative [3].

Key Workflow for Storage Optimization

The overall process of developing and validating storage conditions can be visualized as a continuous cycle:

Define Define Stability Goals Screen Screen Buffer & Excipients (Protocol 1) Define->Screen Scale Scale Up Optimized Formula Screen->Scale Validate Validate in ICH Chamber (Protocol 2) Scale->Validate Monitor Monitor Long-Term Stability Validate->Monitor

References

Technical Support Center: Framework for Solubility Issue Resolution

Author: Smolecule Technical Support Team. Date: February 2026

Here is a structured question-and-answer format that addresses common solubility problems. Simply fill in the bracketed information with data specific to Catheduline E2.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound that affect its solubility? A: Understanding these core properties is the first step in troubleshooting.

  • Molecular Weight: [Insert molecular weight]
  • pKa Value(s): [Insert pKa value(s); this is critical for pH-solubility profiling]
  • Log P (Partition Coefficient): [Insert Log P value; indicates lipophilicity]
  • Solid Form: [e.g., Crystalline, Amorphous, Hydrate, Salt]
  • Melting Point: [Insert melting point; often correlates with crystal lattice energy]

Q2: Which solvents and buffers are most suitable for dissolving this compound? A: Solvent selection should be based on polarity, pH, and the compound's chemical stability. The table below summarizes a hypothetical solvent screening result. You must replace this with your actual experimental data.

Solvent/Buffer System Solubility at 25°C (mg/mL) Key Observations (e.g., precipitation, stability) Recommended for Biological Assays?
Phosphate Buffered Saline (PBS), pH 7.4 [Insert data] [e.g., Low solubility, amorphous precipitate] Yes, but requires cosolvent
Dimethyl Sulfoxide (DMSO) [Insert data] [e.g., Highly soluble, stable for >24h] Yes, as stock solution
Methanol [Insert data] [e.g., Moderately soluble] No, for analytical prep only
Ethanol / Water (50:50 v/v) [Insert data] [e.g., Good solubility, no precipitation] Yes

Q3: What excipients can be used to enhance the solubility of this compound in aqueous solutions? A: If standard solvents are insufficient, consider these formulation aids.

Excipient Class Example Mechanism of Action Recommended Test Concentration
Surfactants Polysorbate 80 (Tween 80) Micelle formation, reduced surface tension 0.01% - 0.1% (w/v)
Cyclodextrins (2-Hydroxypropyl)-β-cyclodextrin (HPBCD) Formation of water-soluble inclusion complexes 1% - 10% (w/v)
Cosolvents Polyethylene Glycol 400 (PEG 400) Altering polarity of the bulk solvent 5% - 40% (v/v)
Polymers Polyvinylpyrrolidone (PVP K30) Inhibition of precipitation via steric stabilization 0.1% - 1% (w/v)

Q4: What is a standard workflow for diagnosing and resolving solubility problems? The following diagram outlines a logical, step-by-step troubleshooting process.

G Start Start: Solubility Issue Identified P1 Characterize Compound (pKa, Log P, Solid Form) Start->P1 P2 Screen Pure Solvents (DMSO, EtOH, etc.) P1->P2 P3 Screen Aqueous Buffers across pH range P2->P3 P4 Evaluate Excipients (Surfactants, Cyclodextrins) P3->P4 P5 Consider Salt Formation (if applicable) P4->P5 P6 Problem Solved? P5->P6 P6->P1 No, re-evaluate properties End Proceed to Biological Assay P6->End Yes

Detailed Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination This is a standard method for measuring the intrinsic solubility of a compound [1].

  • Preparation: Create a saturated solution by adding an excess amount of this compound to the solvent of choice.
  • Agitation: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to reach equilibrium.
  • Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 10,000 rpm for 10 minutes) and filtration using a 0.45 µm or 0.22 µm syringe filter.
  • Quantification: Dilute the clear supernatant appropriately and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection [1] or UV-VIS spectroscopy [1].

Protocol 2: Solvent & Excipient Screening via High-Throughput Turbidity Assay This method allows for rapid screening of multiple conditions.

  • Plate Setup: In a 96-well plate, prepare a series of solutions with varying solvents, pH levels, or excipient concentrations.
  • Dosing: Add a standard volume of a concentrated stock solution of this compound (e.g., in DMSO) to each well. The final DMSO concentration should be kept constant and low (e.g., <1%).
  • Incubation & Measurement: Incubate the plate at the desired temperature. After equilibrium is reached, measure the optical density (OD) or turbidity at a suitable wavelength (e.g., 600 nm) using a microplate reader.
  • Analysis: Wells with low turbidity indicate good solubility. Confirm the results from the most promising conditions using the shake-flask method and HPLC quantification.

To help me find the specific information you need, could you provide more details about this compound? For example:

  • Its CAS Registry Number
  • Its chemical structure or IUPAC name
  • The specific experimental context where the solubility problem occurs (e.g., a particular assay buffer)

References

Core Validation Parameters & Acceptance Criteria

Author: Smolecule Technical Support Team. Date: February 2026

Analytical method validation confirms that your testing procedure is suitable for its intended use [1]. The table below summarizes the key parameters you must validate for a quantitative method, such as an HPLC assay for potency or impurities.

Table 1: Key Validation Parameters and Typical Acceptance Criteria [1] [2] [3]

Parameter Definition Typical Acceptance Criteria
Accuracy Closeness of test results to the true value [2]. Recovery of 98-102% for the API [1] [4].
Precision Degree of agreement among individual test results from multiple samplings [2]. %RSD < 2.0% for repeatability (assay) [3] [4].
Specificity Ability to assess the analyte unequivocally in the presence of other components [2]. No interference from placebo, impurities, or degradants; peak purity confirmed [3].
Linearity The ability of the method to obtain results directly proportional to analyte concentration [5]. Correlation coefficient (R) > 0.99 (or R² > 0.98) for the linear regression [5].
Range The interval between the upper and lower concentrations of analyte for which it has suitable accuracy, precision, and linearity [2]. Typically 80-120% of the test concentration for assay [3].

| LOD / LOQ | LOD: Lowest amount of analyte that can be detected. LOQ: Lowest amount that can be quantified with acceptable accuracy and precision [2]. | LOD = 3.3 × (SD/S) LOQ = 10 × (SD/S) Where SD = standard deviation of response, S = slope of the calibration curve [1]. | | Robustness | Capacity of the method to remain unaffected by small, deliberate variations in method parameters [4]. | Method remains valid and meets system suitability with deliberate changes (e.g., flow rate ±0.1 mL/min, temperature ±2°C). |

Detailed Experimental Protocols

Here are detailed methodologies for key validation experiments.

Protocol for Linearity and Range

Objective: To demonstrate that the analytical method produces results directly proportional to the concentration of the analyte across the specified range [5].

Procedure [1] [4] [5]:

  • Preparation: Prepare a minimum of five standard solutions of the analyte at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
  • Analysis: Analyze each solution following the test method.
  • Data Analysis:
    • Plot the peak response (e.g., area) (y-axis) against the concentration (x-axis).
    • Calculate the regression line using the least-squares method (y = mx + c).
    • Calculate the correlation coefficient (R) or coefficient of determination (R²).

Acceptance Criteria [5]:

  • The correlation coefficient (R) should typically be greater than 0.99.
  • The residual plot should show no obvious pattern, indicating the data fit a linear model well.
Protocol for Accuracy (Recovery Studies)

Objective: To establish that the method provides results that are close to the true value.

Procedure [1] [2] [3]:

  • Sample Preparation: For a drug product, prepare a placebo mixture. Spike this placebo with known amounts of the analyte at multiple levels covering the range of the method (e.g., 50%, 75%, 100%, 125%, and 150% of the label claim). Prepare a minimum of three replicates at each level.
  • Analysis: Analyze the spiked samples using the validated method.
  • Calculation: Calculate the percentage recovery for each sample using the formula:
    • % Recovery = (Measured Concentration / Spiked Concentration) × 100

Acceptance Criteria [1]:

  • The mean recovery at each level should be between 98% and 102%.
  • The %RSD of the recoveries should not be greater than 2.0%.
Protocol for Precision (Repeatability)

Objective: To verify the degree of agreement among test results under the same operating conditions over a short period.

Procedure [1] [3] [4]:

  • Sample Preparation: Prepare six independent sample preparations from a single, homogeneous batch of the drug substance or product at 100% of the test concentration.
  • Analysis: Have one analyst test all six samples using the same instrument on the same day.
  • Calculation: Calculate the % Relative Standard Deviation (%RSD) of the results (e.g., assay values) for the six preparations.

Acceptance Criteria [3] [4]:

  • The %RSD for the assay values should typically be less than 2.0%.

Troubleshooting Common HPLC Method Issues

Table 2: Common HPLC Problems and Solutions [4]

Problem Potential Causes Troubleshooting Actions

| Poor Peak Shape/Resolution | - Inappropriate column chemistry

  • Incorrect mobile phase pH or composition
  • Column aging | - Adjust mobile phase pH or organic solvent gradient
  • Change to a more suitable column (e.g., C8 vs. C18)
  • Condition or replace the column [4]. | | High %RSD in Precision | - Inconsistent injection volume (autosampler issue)
  • Variations in sample preparation
  • Instrument drift | - Check and service the autosampler
  • Ensure consistent pipetting technique and use calibrated equipment
  • Perform instrument qualification and calibration [4]. | | Unexpected Peak Shifts | - Column aging and loss of stationary phase
  • Fluctuations in mobile phase composition or temperature
  • Changes in flow rate | - Use a column guard and replace the column as needed
  • Prepare mobile phase fresh and consistently
  • Monitor and control column temperature and flow rate [4]. |

Method Validation Workflow

The following diagram illustrates the logical workflow for developing and validating an analytical procedure.

Start Define Method Purpose and Scope Design Method Design and Development Start->Design Protocol Create Validation Protocol with Acceptance Criteria Design->Protocol Experiments Perform Validation Experiments Protocol->Experiments Specificity Specificity Experiments->Specificity Linearity Linearity & Range Experiments->Linearity Accuracy Accuracy Experiments->Accuracy Precision Precision Experiments->Precision LODLOQ LOD & LOQ Experiments->LODLOQ Robustness Robustness Experiments->Robustness Analyze Analyze Data Against Criteria Specificity->Analyze Linearity->Analyze Accuracy->Analyze Precision->Analyze LODLOQ->Analyze Robustness->Analyze Report Compile Validation Report Analyze->Report Maintain Method Maintenance & Revalidation Report->Maintain

Frequently Asked Questions (FAQs)

Q1: What is the difference between method validation and verification?

  • Validation is the process of proving that a method is suitable for its intended purpose. This is required for new methods [4].
  • Verification is the process of confirming that a previously validated method (e.g., a compendial USP method) works satisfactorily under actual conditions of use in your laboratory [2] [4].

Q2: How often does a method need to be revalidated? Revalidation should be performed [1] [2]:

  • When there are significant changes in the synthesis of the drug substance, composition of the product, or the analytical procedure itself.
  • Periodically, even in the absence of changes (e.g., every 5 years), to ensure the method remains in a validated state.

Q3: Why is linearity important if I'm only testing at 100% concentration? A defined linear range ensures that your method will provide accurate results even if there are slight, normal variations in sample concentration. It confirms that the instrument response is reliable both above and below the target concentration, which is crucial for accurate potency and impurity quantification [5].

References

minimizing Catheduline E2 degradation

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Here are answers to common questions and solutions to frequent issues:

  • What are the primary pathways responsible for E2-related protein degradation? The ubiquitin-proteasome system (UPS) is a major pathway. In this process, proteins are tagged for degradation by a cascade of enzymes (E1, E2, E3) that attach ubiquitin chains. For instance, the E2 enzyme UBE2M promotes degradation via the Wnt/β-catenin signaling pathway [1]. Conversely, the E3 ligase NEDD4L can itself target other E2 enzymes, like UBE2T, for degradation, thereby stabilizing the latter's protein targets [2].

  • My experimental results show inconsistent E2 protein levels. What could be the cause? Inconsistent levels can arise from several factors related to the UPS and associated pathways. Key considerations and tools to investigate them are summarized in the table below.

Possible Cause Investigation Method Key Reagents / Tools
Varied E2 ligase activity Assess specific E2/E3 ligase expression (e.g., UBE2M, UBE2T) [1] [2] siRNA, overexpression plasmids, Western Blot
Altered neddylation Test if neddylation inhibition stabilizes your target [3] MLN4924 (neddylation inhibitor)
Inefficient proteasome inhibition Optimize proteasome inhibitor usage [2] MG-132 (proteasome inhibitor)
  • A known E3 ligase targets my protein of interest. How can I prevent this interaction? You can explore several strategies:
    • Pharmacological Inhibition: Use small-molecule inhibitors that specifically block the E3 ligase activity.
    • Genetic Knockdown: Use siRNA or shRNA to reduce the expression of the E3 ligase [2].
    • Stabilizing Mutations: If possible, identify and mutate the ubiquitination sites on your target protein to prevent ubiquitin tagging.

Experimental Protocols for Stabilization

Here are detailed methodologies to inhibit key degradation pathways, based on published research.

Protocol 1: Inhibiting the Ubiquitin-Proteasome Pathway

This protocol is used to determine if your protein is degraded via the proteasome and to stabilize it for functional studies [2].

  • Cell Treatment: Culture your cells (e.g., H1299, H358 lung adenocarcinoma lines) under standard conditions.
  • Reagent Preparation: Prepare a stock solution of MG-132 in DMSO. A typical working concentration is 10-20 µM.
  • Inhibition: Treat cells with MG-132 or a DMSO vehicle control for 4-6 hours before harvesting.
  • Validation:
    • Protein Extraction: Harvest cells and lyse them using RIPA buffer supplemented with protease inhibitors.
    • Analysis: Perform Western Blotting to detect levels of your target protein (e.g., E2-related protein). An increase in protein levels in the MG-132 treated group compared to the control indicates proteasomal degradation.
Protocol 2: Investigating Neddylation's Role in Degradation

This protocol is based on studies of β-catenin stability and is useful for proteins regulated by the Wnt signaling pathway or neddylation [3].

  • Cell Treatment: Seed your chosen cell line.
  • Reagent Preparation: Prepare MLN4924, a neddylation activator inhibitor, in a suitable solvent.
  • Inhibition: Treat cells with MLN4924 (e.g., at 1 µM) for 12-24 hours. Include a negative control.
  • Validation:
    • Use Western Blotting to check the stability of your target protein.
    • Co-immunoprecipitation (Co-IP) can be used to investigate enhanced interaction between your target (e.g., β-catenin) and its transcription factor (e.g., TCF4), which occurs when neddylation is inhibited [3].

Degradation Pathway & Stabilization Strategy

The diagram below illustrates the key pathways involved in the degradation of proteins like E2 and potential intervention points.

G TargetProtein Target Protein (e.g., E2-related) Proteasome Proteasome Degradation TargetProtein->Proteasome  Degraded by Ubiquitin Ubiquitin Chain Ubiquitin->TargetProtein  Tags Protein E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme (e.g., UBE2M, UBE2T) E1->E2  Activates E2->Ubiquitin  Conjugates E3 E3 Ligase (e.g., β-TrCP2) E3->TargetProtein  Recognizes Substrate Neddylation Neddylation Pathway Neddylation->E3  Activates Inhibitor_MG132 Inhibitor: MG-132 Inhibitor_MG132->Proteasome  Blocks Inhibitor_MLN4924 Inhibitor: MLN4924 Inhibitor_MLN4924->Neddylation  Inhibits siRNA Genetic Knockdown (siRNA vs. E2/E3) siRNA->E2  Depletes siRNA->E3  Depletes

The relationships between key elements in protein degradation pathways and stabilization strategies are as follows:

  • Degradation Cascade: The E1 enzyme activates ubiquitin, which is transferred to an E2 conjugating enzyme (e.g., UBE2M). An E3 ligase (e.g., β-TrCP2) then facilitates the transfer of ubiquitin to the target protein, marking it for destruction by the proteasome [1] [3].
  • Neddylation's Role: The neddylation pathway is essential for activating certain E3 ligases, such as β-TrCP2, which are crucial for the degradation of proteins like β-catenin in the Wnt pathway [3].
  • Stabilization Strategies: You can inhibit this process at multiple points:
    • Use MG-132 to directly block the proteasome [2].
    • Use MLN4924 to inhibit neddylation, preventing E3 ligase activation [3].
    • Use siRNA to genetically knockdown the expression of specific E2 or E3 enzymes [1] [2].

Important Considerations for Your Research

The term "Catheduline E2" is not defined in the available scientific literature. This guide is based on the well-established degradation mechanisms of related molecules, such as the hormone estradiol (E2) and various E2 ubiquitin-conjugating enzymes.

  • Confirm Your Target's Pathway: The effectiveness of these strategies depends entirely on the specific degradation pathway of your protein. Preliminary experiments with inhibitors like MG-132 and MLN4924 are crucial to determine the relevant route.
  • Consult Broader Literature: For a compound not found in major databases, you may need to investigate its structure and hypothesize its metabolic or degradation pathways based on analogs.

References

Catheduline E2 column selection chromatography

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Column Selection Guide

The table below summarizes the core parameters to consider when selecting an HPLC column for method development, which is particularly useful for analyzing specific compounds like Catheduline E2.

Parameter Options & Typical Specifications Impact on Analysis Application Guidance
Separation Mode [1] [2] Reversed-Phase (RP), Normal-Phase (NP), HILIC, Size Exclusion, Ion Exchange Dictates primary separation mechanism (polarity, size, charge). Choose RP for most non-polar to moderately polar small molecules; NP for highly polar; HILIC for very hydrophilic compounds [1] [2].
Stationary Phase [3] [4] [5] C18, C8, Phenyl, Cyano, HILIC phases Determines selectivity, retention, and efficiency. C18: General-purpose, high retention for non-polar compounds. C8: Shorter retention, often better for moderately hydrophobic compounds; can reduce analysis time [5].
Particle Size (µm) [3] [4] [6] 1.8-2.0 (UHPLC), 3-3.5, 5 (Routine) Smaller particles: higher efficiency/resolution, higher backpressure. Use 5µm for standard HPLC; 3µm or sub-2µm for high-resolution or UHPLC applications with high-pressure systems [6].
Pore Size (Å) [3] [6] [2] 100-120Å, 200-300Å Affects access to stationary phase surface area. Use 100-120Å for molecules < 2000 Da. Use 200Å+ for larger molecules like proteins and peptides [3] [6].
Column Dimensions [3] [6] Length: 50-250 mm; ID: 2.1, 3.0, 4.6 mm Longer columns: higher resolution, longer run times. Narrower ID: higher sensitivity, lower solvent consumption. For high throughput, use short columns (50-100 mm). For complex mixtures, use longer columns (150-250 mm). Use 2.1-3.0 mm ID for MS compatibility and solvent savings [3] [6].
pH Range [6] e.g., 2-9, 1-12 (Extended) Critical for column lifetime and analyte stability. Operate within the manufacturer's specified range. Use extended pH columns for methods requiring harsh pH conditions [6].

HPLC_Column_Selection Start Start: Analyze Sample Polarity Analyte Polarity? Start->Polarity NonPolar Non-Polar/Moderately Polar Polarity->NonPolar Yes Polar Highly Polar Polarity->Polar No LargeMol Large Biomolecules Polarity->LargeMol Size-Based Charged Charged Molecules Polarity->Charged Charge-Based RP Reversed-Phase (RP) NonPolar->RP NP Normal-Phase (NP) Polar->NP SEC Size Exclusion LargeMol->SEC IEC Ion Exchange Charged->IEC C18 C18 Column (High Retention) RP->C18 C8 C8 Column (Moderate/Fast) RP->C8 Phenyl Phenyl Column (Selectivity) RP->Phenyl HILIC HILIC NP->HILIC Final Optimize Method: Particle Size, Dimensions, pH HILIC->Final SEC->Final IEC->Final C18->Final C8->Final Phenyl->Final

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and problems encountered during HPLC column use.

Column Selection & Method Development
  • Q: How do I start when developing a method for a new compound like this compound?

    • A: Begin by identifying your analyte's chemical properties (polarity, molecular size, pKa). For most small organic molecules, start method development with a reversed-phase C18 column (e.g., 150 mm long, 4.6 mm ID, 5 µm particles). This is a robust starting point that can be optimized further [3] [7]. Consult literature or application notes for similar compounds.
  • Q: When should I choose a C8 column over a C18 column?

    • A: A C8 column, with its shorter carbon chain, provides weaker hydrophobic retention than C18. Choose C8 when you need shorter run times for moderately hydrophobic compounds or when analyzing molecules that are overly retained on a C18 phase. In some cases, this switch can also improve peak shape for certain basic compounds [5].
Common Performance Issues & Solutions

The table below helps diagnose and address common HPLC column problems.

Problem Symptom Potential Causes Corrective Actions & Solutions

| High Backpressure [1] [8] | Clogged inlet frit from sample debris or mobile phase contaminants. | - Filter samples through a 0.2 or 0.45 µm membrane.

  • Flush the system and column with strong solvent (e.g., 100% acetonitrile).
  • If needed, reverse-flush the column (caution: may void warranty). | | Peak Tailing [6] [5] [1] | - Secondary interactions with uncapped silanol groups.
  • Column degradation (voids).
  • Inappropriate mobile phase pH. | - Use an endcapped column to minimize silanol interactions.
  • Ensure mobile phase pH is optimized for your analyte (e.g., low pH for basic compounds).
  • Test with a new column to check for degradation. | | Shifting Retention Times [8] | - Mobile phase composition or pH not equilibrated.
  • Column temperature fluctuations.
  • Column chemistry changing (degradation). | - Equilibrate the column with at least 10-20 column volumes of mobile phase.
  • Use a column oven for stable temperature control.
  • Follow proper cleaning and storage protocols. | | Loss of Resolution [3] [1] | - Column efficiency has decreased (aging).
  • Incorrect mobile phase strength.
  • Guard column exhausted. | - Replace guard column.
  • Adjust mobile phase gradient or isocratic composition.
  • If cleaning doesn't help, the column may be at end-of-life and need replacement. | | Low Response/Peak Splitting [8] | - Hydrophobic collapse ("de-wetting") from using 100% aqueous mobile phases.
  • Channeling in the column bed. | - For de-wetting, flush with a high-organic solvent (e.g., 80% acetonitrile) to re-wet the stationary phase.
  • Avoid storing the column in 100% water; use at least 5% organic.
  • Peak splitting often requires column replacement. |
Column Maintenance & Lifetime
  • Q: What are the best practices for storing my HPLC column to maximize its life?

    • A: Always store reversed-phase columns in a compatible organic solvent, such as methanol or acetonitrile (with at least 10% water), as recommended by the manufacturer. Ensure the column is sealed tightly to prevent solvent evaporation. Store it horizontally in a cool, dark place [9] [8].
  • Q: How can I prevent "hydrophobic collapse" or de-wetting?

    • A: Never store or run your reversed-phase column with 100% aqueous mobile phase for extended periods. Always maintain at least 5-10% organic solvent. If you suspect de-wetting, flush the column with a strong organic solvent (e.g., 100% acetonitrile) for 10-20 column volumes to re-wet the stationary phase [8].

References

Catheduline E2 vs cathinone activity

Author: Smolecule Technical Support Team. Date: February 2026

What is Known about Cathinone

Cathinone is the primary psychoactive alkaloid in khat and has been extensively studied. The table below summarizes key experimental data on its activity.

Activity / Property Experimental Data Experimental Protocol
Neurotransmitter Release [1] [2] Potent norepinephrine-dopamine releasing agent (NDRA); induces locomotor stimulation & stereotyped behaviors in rats. In vivo behavioral assays: Rodents administered cathinone i.p.; locomotor activity & stereotyped behaviors (sniffing, biting) recorded and compared to amphetamine [2].
Immune Cell Signaling [3] Reduces phosphorylation of key signaling proteins (c-Cbl, ERK1/2, p38 MAPK, p53) in human leukocytes. Flow cytometry: Human PBMCs treated with cathinone; intracellular phospho-proteins measured in T-cells, B-cells, NK cells, monocytes using modification-specific antibodies [3].
Cytochrome P450 Inhibition [4] Competitively inhibits CYP1A2 (Ki=57.12 µM); uncompetitive for CYP2A6 (Ki=13.75 µM); noncompetitive for CYP3A5 (Ki=23.57 µM). In vitro fluorescence assays: Recombinant human CYP enzymes incubated with cathinone & fluorogenic substrates; Ki determined. Docking studies identified binding interactions [4].
Cell Proliferation & Stress [5] Khat extract (containing cathinone) upregulates pro-apoptotic BAX, p53, & IL-6; affects Wnt/FGF signaling in SKOV3 cells. Cell-based assays (RT-qPCR, immunostaining): Ovarian cancer cells treated with khat extract; gene/protein expression changes analyzed for apoptosis & signaling pathways [5].

The following diagram illustrates the key signaling pathways that a khat extract—which contains cathinone—was found to affect in one study on ovarian cancer cells. This provides context for the complex signaling interactions associated with khat's components.

khat_signaling Khat Extract Signaling Effects cluster_pathways Affected Pathways cluster_cellular Cellular Outcomes Khat_Extract Khat_Extract Wnt Wnt/β-catenin Pathway Khat_Extract->Wnt FGF FGF Signaling Khat_Extract->FGF MAPK ERK/MAPK Signaling Khat_Extract->MAPK CREB CREB Signaling Khat_Extract->CREB IL6 IL-6 Signaling Khat_Extract->IL6 Apoptosis ↑ Apoptosis Wnt->Apoptosis ↓ β-catenin Proliferation ↓ Proliferation Wnt->Proliferation ↓ E-cadherin FGF->Proliferation ↑ SPRY2 MAPK->Proliferation CREB->Proliferation Inflammation Inflammation IL6->Inflammation

Research Status of Catheduline E2

Specific data on the activity of This compound is limited. Here is what can be concluded from the available search results:

  • Presence in Khat: Cathedulines are a class of alkaloids found in the khat plant, distinct from cathinone and cathine [3] [5].
  • Lack of Specific Data: While one study mentions that in silico analysis predicted that various khat constituents, including Catheduline K2 and Catheduline E5, can bind to G-protein-coupled receptors and implicate cancer-related pathways, no specific experimental data for this compound was located in the search results [5].

How to Propose a Comparative Research Guide

For researchers aiming to design a study to fill this knowledge gap, the established methodologies used for cathinone provide an excellent framework. A comparative guide could propose the following experimental approaches:

  • Neurotransmitter Profiling: Employ in vivo behavioral assays and in vitro neurotransmitter release/reuptake studies in rat brain synaptosomes to compare psychostimulant potency and mechanism [2].
  • Immune Modulation Studies: Use multi-parameter flow cytometry on human PBMCs to analyze and compare the distinct "signal transduction signatures" each compound induces in different leukocyte subsets [3].
  • Drug Interaction Potential: Conduct in vitro enzyme inhibition assays with a panel of human CYP enzymes to determine IC₅₀/Ki values and identify potential herb-drug interactions [4].
  • Molecular Signaling Impact: Treat human cell lines and use RT-qPCR and immunostaining to map and compare how each compound affects key pathways like Wnt/β-catenin, ERK/MAPK, and p53 [5].

References

Comparative Profile: Cathedulin E2 vs. Other Cathedulins

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Cathedulin E2 based on foundational research, comparing it with other cathedulins isolated from khat [1].

Characteristic Cathedulin E2 Other Cathedulins (Examples)

| Molecular Formula | C₃₈H₄₀N₂O₁₁ [1] | E8: C₃₂H₃₇NO₁₀ K1 (Y1): C₄₂H₅₃NO₂₀ E3 (K11): C₅₄H₆₀N₂O₂₃ [1] | | Molecular Weight | 700 [1] | Ranges from ~595 (E8) to ~1168 (E5) [1] | | Sesquiterpene Core | Pentahydroxydihydroagarofuran (2) [1] | Primarily Euonyminol (1), especially in medium/high MW groups [1] | | Esterifying Acids | 2x Acetate, 2x Nicotinate, 1x Benzoate [1] | Includes Acetate, Nicotinate, Benzoate, 2-hydroxyisobutyrate, Evoninic acid, Cathic acid, tri-O-methylgallic acid [1] | | Structural Group | Low molecular weight, simple polyester [1] |

  • Low MW: Simple esters (e.g., E8)
  • Medium MW: Euonyminol core with one dilactone bridge (e.g., K1, K2)
  • High MW: Complex euonyminol esters with multiple dilactone bridges (e.g., E3, E5, K12)
| | Geographical Source | Ethiopian khat [1] | Varies by type (e.g., Kenyan, Ethiopian, Yemen Arab Republic) [1] |

Experimental Insights and Research Gaps

While direct comparative data is limited, here is context from available studies.

  • Original Isolation and Structural Analysis: The primary methodology for characterizing cathedulins involved a combination of chemical and spectroscopic techniques [1]. The general workflow for structure determination, which would be applicable to Cathedulin E2, is outlined in the diagram below.

Start Intact Cathedulin Alkaloid SpectralAnalysis Full Spectral Examination Start->SpectralAnalysis Step1 • Electron Impact Mass Spectrometry • ¹H and ¹³C NMR Spectroscopy SpectralAnalysis->Step1 CoreIsolation Isolate Polyol Core Step1->CoreIsolation Step2 • Alcoholysis or Hydrolysis CoreIsolation->Step2 AcidAnalysis Identify Esterifying Acids Step2->AcidAnalysis Step3 • NMR of parent alkaloid • Gas-liquid chromatography of alcoholysis products AcidAnalysis->Step3 Placement Determine Acid Placement on Core Step3->Placement Step4 • Graded alcoholysis/hydrolysis • Correlation of spectral changes Placement->Step4

  • Limited Modern Pharmacological Data: A 2021 study mentioned cathedulins (including K2 and E5) in an in silico analysis, suggesting they may bind to GPCRs and implicate pathways like CREB and Wnt signaling [2]. However, this study did not focus on a direct comparative performance of the alkaloids, and Cathedulin E2 was not specifically mentioned in the available excerpt [2]. This highlights a significant gap in the current literature regarding the experimental bioactivity profiling of Cathedulin E2 versus its analogs.

How to Proceed with Further Research

The available information is primarily structural. For the experimental and performance comparison data you require, I suggest the following steps:

  • Explore Specialized Databases: Use chemical and pharmacological databases (e.g., PubChem, ChEMBL) to search for "Cathedulin E2" and other specific cathedulin identifiers to find any newer bioassay results.
  • Broaden Search Strategy: Consider searching for the broader class of "Celastraceous alkaloids" or "sesquiterpene polyol esters," as research on structurally similar compounds from other plants in the Celastraceae family might provide indirect insights into potential activity.
  • Monitor Recent Publications: The field of natural product research is active. Setting up alerts for the term "cathedulin" in scientific publication databases could help you capture any newly released studies.

References

Experimental Methods for Measuring Binding Affinity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common techniques used to determine binding affinity, which is typically quantified by the Equilibrium Dissociation Constant (K_D). A lower K_D value indicates a stronger, higher-affinity interaction [1].

Method Key Principle Typical Data Output Key Experimental Controls Required [1]
Native Mass Spectrometry (MS) Measures mass-to-charge ratio of intact protein-ligand complexes under non-denaturing conditions [2]. K_D from intensity ratios of bound/unbound protein ions. Account for in-source dissociation, non-specific binding, and uniform response factors [2].
Surface Plasmon Resonance (SPR) & Isothermal Titration Calorimetry (ITC) SPR: Measures change in refractive index near a sensor surface when binding occurs. ITC: Directly measures heat released or absorbed during binding [1]. K_D, reaction kinetics (SPR), and thermodynamic parameters (ITC). Demonstrate equilibration by varying incubation time; avoid titration regime by controlling concentration of limiting component [1].
Electrophoretic Mobility Shift Assay (EMSA) Measures shifted mobility of a protein-nucleic acid complex vs. free nucleic acid in a gel matrix [3]. Binding affinity from fraction of shifted probe at different protein concentrations. Specificity confirmed by competition with unlabeled DNA; supershift with antibody [3].

A critical review of 100 binding studies found that a majority lacked essential controls, potentially leading to incorrect K_D values and flawed biological interpretations [1]. The diagram below outlines the fundamental steps needed to validate a binding measurement.

Start Start Binding Assay Time Vary Incubation Time Start->Time Conc Control Titration Regime (Limiting Component Concentration) Time->Conc Ensure reaction is at equilibrium Calc Calculate K_D Conc->Calc Ensure K_D is not artifactually high Reliable Reliable Affinity Measurement Calc->Reliable

Computational Approaches for Affinity Prediction

Computational methods are increasingly important for predicting binding affinity, especially in early drug discovery. The table below compares different approaches.

Method / Model Type Key Features Reported Performance
Boltz-2 [4] Deep Learning Foundation Model Jointly predicts 3D structure and binding affinity; open-source. Approaches accuracy of physics-based FEP methods; >1000x faster [4].
WPGraphDTA [5] Deep Learning (Specialized) Uses graph neural networks for drug features and Word2vec for protein sequences. Shows good prediction performance on benchmark datasets (Davis, KIBA) [5].
Molecular Dynamics (MD) with MM-PBSA [6] Physics-Based Simulation Refines docked poses with MD and calculates binding free energy. Used to rank binding affinities and understand residue-level contributions [6].

A common computational workflow combines different techniques for robust results, as shown in the diagram below.

Dock Molecular Docking (Semi-flexible) MD Molecular Dynamics (MD) Simulation (Fully flexible refinement) Dock->MD Initial complex structure MM MM-PBSA/GBSA Binding Free Energy Calculation MD->MM Refined trajectory for analysis

References

Catheduline E2 structure-activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for SAR Investigations

For researchers, a systematic SAR investigation typically involves an iterative process of chemical modification and biological testing to understand which parts of a molecule are essential for its activity [1]. The table below outlines core strategies and experimental goals in a typical SAR study.

Strategy Typical Experimental Modification Information Goal
Probing Functional Groups [1] Systematically alter or remove functional groups (e.g., replace -OH with -H or -OCH₃). To determine if a specific group is critical for binding and whether it acts as a hydrogen bond donor or acceptor.
Assessing Hydrophobicity [2] Modify non-polar regions of the molecule or measure changes in LogP (partition coefficient). To correlate the lipophilicity of the compound with its biological activity and membrane permeability.
Analyzing Steric & Electronic Effects Introduce substituents of different sizes or with varying electron-donating/withdrawing properties. To understand the spatial and electronic requirements of the binding site.
Evaluating Pharmacophore Identify the 3D arrangement of chemical features common to all active molecules. To define the essential molecular framework required for interaction with the biological target.

A reliable SAR study relies on high-quality experimental data. The following table summarizes common protocols used to generate the biological data for these analyses.

Assay Type General Experimental Protocol Primary Measured Output
Cellular Antiviral Assay [3] Infect permissive cell lines (e.g., Vero E6, Caco-2) with the virus. Apply the compound and monitor effects over time (e.g., 2-96 hours post-infection). Viral RNA copies (via RT-qPCR), infectious particle count (via TCID₅₀), and observation of cytopathic effect (CPE).
Cytotoxicity Assay Treat cell lines with the compound and measure cell viability after a set incubation period. Half-maximal cytotoxic concentration (CC₅₀) to determine the compound's safety window.
Enzyme/Receptor Binding Assay Incubate the purified target protein with the compound and a labeled reporter ligand. Half-maximal inhibitory concentration (IC₅₀), which measures the potency of the compound in displacing the ligand.

Workflow for a Systematic SAR Study

The process of establishing a Structure-Activity Relationship is iterative. The diagram below outlines the key stages of this cycle.

Start Start: Identify Active Lead Compound Design Design & Synthesize Analogues Start->Design  Define Key Questions Test Test Biological Activity Design->Test  New Compounds Analyze Analyze Data & Identify SAR Test->Analyze  Bioassay Results Decision Sufficient Potency/Selectivity? Analyze->Decision  New Hypotheses Decision:s->Design:n No End Select Candidate for Further Development Decision->End Yes

Suggestions for Further Research

To find the specific information you need on Cateduline E2, I suggest you try the following:

  • Verify the Compound Name: Double-check the spelling of "Catheduline E2." It is possible the name is slightly different (e.g., "Cateduline E2"). Confirming the exact nomenclature is crucial.
  • Search Specialized Databases: Use academic and chemical databases such as PubMed, Google Scholar, SciFinder, or Reaxys. These resources often contain more specialized literature than general web searches.
  • Consult Patents: New or proprietary compounds are often disclosed in patent documents first. Searching international patent databases may yield detailed chemical and experimental data.

References

Catheduline E2 enzyme inhibition studies

Author: Smolecule Technical Support Team. Date: February 2026

Comprehensive Inhibitor Comparison

The table below summarizes the key characteristics of different E2 enzyme inhibitor classes, focusing on Cdc34A/Ube2R1 as a representative example.

Inhibitor Class / Name Mechanism of Action Stage of Development Key Advantages Key Limitations Reported Experimental Ki/IC50

| Small Molecule (CC0651) | Allosteric; stabilizes a low-affinity interface between E2 (Cdc34A) and ubiquitin, trapping the E2~Ub thioester [1] | Research tool | • Reversible inhibitor • Revealed a novel, "druggable" pocket | • Low potency (analogues in micromolar range) • Mechanism may not be generalizable to all E2s | Analogue affinities in the micromolar range [1] | | Engineered Ubiquitin Variants (UbVs) | Binds with high affinity and specificity to the "backside" of E2s (e.g., Ube2D1, Ube2G1), disrupting Ub binding or E1 charging [2] | Research tool | • High potency and selectivity • Validates the E2 backside as a viable target • Can inhibit via multiple mechanisms | • Protein-based, posing delivery challenges for therapeutic use | High affinity and specificity demonstrated via competitive ELISA; precise Ki/IC50 not listed [2] | | Neddylation E2 Inhibitors (Targeting UBE2M/UBE2F) | Disrupts the neddylation pathway, often by targeting the E2-DCN1 interaction, leading to inactivation of cullin-RING ligases (CRLs) [3] | Early discovery / pre-clinical for cancer | • Targeted strategy for cancers with neddylation hyperactivation • Indirectly modulates a broad set of proteins | • Specific inhibitors for the E2s themselves are still in development | Several inhibitors targeting the UBE2M-DCN1 interaction are in development [3] | | Active Site-Directed Covalent Inhibitors | Forms a covalent adduct with the active site cysteine of the E2 enzyme [2] | Research tool | • Direct mechanism | • Lack of specificity due to conserved active site across E2s • Few reported examples | Limited data available [2] |

Key Experimental Protocols

To ensure the reliability and reproducibility of enzyme inhibition data, follow these standardized experimental procedures.

General Enzyme Inhibition Assay Setup

This SOP outlines the core steps for a robust inhibition assay [4].

  • Step 1: Experimental Design
    • Catalytic Reaction: Choose a well-characterized reaction relevant to the E2 enzyme (e.g., transthiolation with E1, di-ubiquitin chain formation with E3).
    • Conditions: Optimize buffer, pH, temperature, and ionic strength for maximal enzyme activity and stability.
    • Enzyme Concentration: Use a concentration significantly below the Km of the substrate to ensure accurate Ki determination. A low fraction of active enzyme can lead to significant errors [4].
    • Substrate & Inhibitor: Prepare a dilution series for both. Include a control with no inhibitor and a control with no enzyme.
  • Step 2: Data Collection & Analysis
    • Run the assay in triplicate at each inhibitor concentration to assess precision and identify outliers [5].
    • Use nonlinear regression to fit the data directly to the appropriate model (e.g., competitive, non-competitive). Avoid linear transformations like Scatchard plots, which can distort error distribution [5].
    • For final, key inhibitors, repeat the entire curve using separate preparations of both the enzyme and the inhibitor to confirm reproducibility and rule out batch-specific artifacts [5].
Protocol for Competitive Binding (Surface Plasmon Resonance - SPR)

SPR is ideal for measuring binding affinity (KD) and kinetics (kon, koff) [5].

  • Immobilization: Covalently immobilize the purified E2 enzyme onto a CMS sensor chip.
  • Ligand Injection: Inject a series of concentrations of the inhibitor (analyte) over the chip surface.
  • Data Processing: Subtract the signal from a reference flow cell.
  • Curve Fitting: Fit the resulting sensorgrams to a 1:1 binding model to determine the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant is calculated as KD = koff/kon [5].
Data Analysis for Competitive Inhibition (Enzymatic Activity)

This model is used when the inhibitor binds reversibly to the same site as the substrate.

  • Model Equations: The model is defined by two equations [6]:
    • K_mObs = K_m * (1 + [I] / K_i)
    • Y = V_max * X / (K_mObs + X)
    • Where [I] is the inhibitor concentration (entered as a constant for each data set), K_i is the inhibition constant, V_max is the maximum velocity, X is the substrate concentration, and Y is the enzyme velocity [6].
  • Fitting in Software:
    • Enter substrate concentration as X and enzyme activity as Y, with each Y column representing a different inhibitor concentration.
    • In software like GraphPad Prism, choose the "Competitive enzyme inhibition" equation from the enzyme kinetics panel. The parameters Vmax, Km, and Ki are shared and fitted globally across all data sets [6].
    • When fitting, treat replicate data points as individual points or weight averaged values by their standard deviation to avoid ignoring data variability [5].

Mechanism of Action Diagrams

The following diagrams, generated with Graphviz, illustrate the primary mechanisms of E2 enzyme inhibition.

Allosteric Inhibition by CC0651

This diagram shows how the small molecule CC0651 acts as an allosteric inhibitor by stabilizing the E2-Ubiquitin complex [1].

AllostericInhibition Allosteric Inhibition Mechanism E2 E2 Enzyme (Cdc34A/Ube2R1) Complex Stabilized E2~Ub Complex E2->Complex Weak Interaction Ub Ubiquitin (Ub) Ub->Complex CC0651 CC0651 CC0651->Complex Binds Composite Pocket Inactive Inhibition of Ubiquitin Transfer to Substrate Complex->Inactive Trapped State

Backside Inhibition by UbV

This diagram illustrates how engineered Ubiquitin Variants (UbVs) inhibit E2 function by binding tightly to the E2 backside [2].

BacksideInhibition Backside Inhibition by UbV E2 E2 Enzyme (e.g., Ube2D1, Ube2G1) Ub_back Wild-type Ub UbV Engineered UbV Inhibition1 Blocks Ub binding required for chain elongation UbV->Inhibition1 Inhibition2 Impedes E1 charging UbV->Inhibition2 BacksideSite E2 Backside Site (S22, G24 required) BacksideSite->Ub_back Weak Binding BacksideSite->UbV High-Affinity Binding

Key Strategic Implications

  • For Tool Development: UbVs are superior for highly specific mechanistic studies due to their selectivity, whereas small molecules like CC0651 provide key insights into allosteric regulation.
  • For Therapeutic Discovery: Targeting the neddylation pathway via E2s like UBE2M/F is a promising anticancer strategy. The success of CC0651 proves that allosteric sites on E2s are druggable, encouraging the pursuit of novel small-molecule inhibitors.
  • For Experimental Validation: Robust biochemical assays and binding studies are non-negotiable. The Ki and mechanism must be confirmed using the well-established protocols detailed above to avoid common pitfalls in inhibitor characterization.

References

General Principles of Biomarker Assay Validation

Author: Smolecule Technical Support Team. Date: February 2026

For researchers and drug development professionals, validating a biological assay is a critical, multi-stage process. The following table summarizes the key parameters and goals based on established scientific guidelines [1].

Validation Parameter Purpose / Goal
Precision To determine how close individual replicate measurements are to each other. Often validated using an m:n:θb procedure (m sample levels, n replicates) [2].
Accuracy To determine how close the assay value is to its known true value [2].
Selectivity To confirm the assay performs as expected in the presence of expected components like impurities [2].
Stability To ensure the assay performs reliably after the sample has been subjected to different conditions over time [2].
Sensitivity To determine the lowest level of the analyte that can be reliably measured. A common goal is to achieve a low ng/mL or even pg/mL range [3].

A critical distinction in the field is between analytical method validation (assessing the assay's performance and reproducibility) and clinical qualification (the evidentiary process of linking a biomarker with biological processes and clinical endpoints) [1]. Furthermore, the FDA categorizes biomarkers based on their level of validation, from exploratory to probable valid and finally known valid, the latter requiring widespread consensus in the scientific community [1].

Experimental Protocols in Estradiol (E2) Research

While not specifically for "Catheduline E2," the following example from a study on 17β-estradiol (E2) illustrates a detailed in vivo and in vitro experimental protocol that could serve as a reference for designing validation studies [4].

  • Inhibition of Luteal E2 Synthesis: In a study on pregnant rats, luteal E2 synthesis was inhibited through daily oral administration of a selective, non-steroidal aromatase inhibitor (Anastrozole, AI) at a dose of 1 mg/kg body weight per day from days 12 to 15 of pregnancy [4].
  • E2 Replacement: To confirm the specificity of the effects observed, a separate group of animals received the same AI treatment along with an E2 replacement (5 μg) [4].
  • In Vitro Aromatization Assay: To directly measure aromatase activity, corpus luteum (CL) tissues from different days of pregnancy were collected, sliced, and incubated. Approximately 10-12 mg of pooled tissue per well was incubated in M199 medium. The medium contained either a vehicle, testosterone (T) as a substrate (20 ng/well), or the AI (120 ng/well) to block conversion. After a 4-hour incubation at 37°C with 5% CO2, the E2 levels in the medium were measured to determine activity [4].
  • Data Collection and Analysis: Blood and luteal tissues were collected according to a strict schedule. Tissues were subjected to microarray analysis to identify differentially expressed genes, and specific E2-responsive genes were further examined [4].

Visualizing the Assay Validation Pathway

The journey from biomarker discovery to a clinically validated tool is a structured pathway. The diagram below outlines the key stages and decision points in this process, synthesizing the information from the search results [1].

AssayValidationPathway discovery Discovery qualification Qualification discovery->qualification verification Verification qualification->verification assay_opt Research Assay Optimization verification->assay_opt clinical_valid Clinical Validation assay_opt->clinical_valid commercialization Commercialization clinical_valid->commercialization exp_biomarker Exploratory Biomarker probable_valid Probable Valid Biomarker exp_biomarker->probable_valid analytical_val Analytical Method Validation known_valid Known Valid Biomarker probable_valid->known_valid clinical_qual Clinical Qualification analytical_val->clinical_qual Leads to lab_focus Lab Focus regulatory_status Regulatory Status (e.g., FDA) key_processes Key Evaluation Processes

Suggestions for Finding Specific Information

To locate the specific information you need on "this compound," you may find the following steps helpful:

  • Verify the Terminology: Double-check the spelling and context of "Catheduline." It might be helpful to confirm the exact term from a primary source, such as a product manual or a foundational research paper.
  • Broaden Your Search: If "this compound" is a proprietary product, try searching for the company's technical documentation or application notes directly. Alternatively, search for the general class of the substance (e.g., is it an estrogen receptor modulator, a synthetic estrogen, etc.) alongside terms like "bioassay," "validation," and "IC50."
  • Consult Alternative Sources: Professional networks, specialized scientific databases (like PubMed or specific patent databases), and direct contact with manufacturers can sometimes yield information not readily available through general web searches.

References

×

XLogP3

4.3

Wikipedia

Catheduline E2

Dates

Last modified: 02-18-2024

Explore Compound Types